molecular formula C10H15ClN2 B7947587 (S)-2-(Piperidin-2-YL)pyridine hcl

(S)-2-(Piperidin-2-YL)pyridine hcl

Katalognummer: B7947587
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: MFJBWMJZAOKGHG-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-2-(Piperidin-2-YL)pyridine HCl is a chiral, enantiopure scaffold of significant value in medicinal chemistry and catalysis. Its primary research application is as a critical synthetic intermediate in the development of Janus Kinase (JAK) inhibitors, a major class of therapeutic agents for inflammatory and autoimmune diseases. The compound serves as the core structural component for potent and selective JAK inhibitors, where the stereochemistry is crucial for high-affinity binding to the kinase domain. Research into this compound and its derivatives is foundational for drug discovery programs targeting conditions such as rheumatoid arthritis and myeloproliferative disorders. Beyond its role in JAK inhibition, this bicyclic structure, featuring a pyridine ring and a piperidine, is a versatile ligand in asymmetric catalysis. It can coordinate to transition metals like palladium and iridium to form complexes that catalyze a variety of enantioselective transformations, which are essential for the synthesis of other chiral pharmaceuticals. The compound's mechanism of action in this context is defined by its application; in medicinal chemistry, it acts as a structural template that precisely orients pharmacophores within enzyme active sites, while in catalysis, it functions as a chiral controller that dictates the stereochemical outcome of synthetic reactions. Ongoing research continues to explore the full potential of this scaffold in developing new therapeutic agents and catalytic methodologies.

Eigenschaften

IUPAC Name

2-[(2S)-piperidin-2-yl]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBWMJZAOKGHG-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(Piperidin-2-YL)pyridine hcl chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Structural Characterization, and Pharmacological Application

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as (S)-Anabasine HCl ) is a piperidine alkaloid and a structural isomer of nicotine. Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, imparting distinct conformational rigidity and lipophilicity profiles.

This monograph details the chemical identity, pharmacological rationale, and a high-fidelity asymmetric synthesis protocol for (S)-anabasine HCl. While historically isolated via fractional crystallization of Nicotiana extracts, modern drug development requires scalable, enantioselective synthetic routes to avoid crop-to-crop variability and complex purification matrices.

Key Technical Parameters:

  • CAS (HCl Salt): 53912-89-3[1]

  • CAS (Free Base): 494-52-0

  • Molecular Formula: C₁₀H₁₄N₂ · HCl

  • Molecular Weight: 198.69 g/mol (Salt)

  • Chirality: (S)-enantiomer (active pharmacophore)[2]

Chemical Identity & Structural Analysis[2]

Structural Attributes

The molecule consists of a pyridine ring linked at the C3 position to the C2 position of a piperidine ring. The chirality resides at the C2' carbon of the piperidine ring. The (S)-enantiomer is the bio-dominant form found in nature and the primary agonist for nicotinic acetylcholine receptors (nAChRs).

PropertySpecification
IUPAC Name 3-[(2S)-piperidin-2-yl]pyridine hydrochloride
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in diethyl ether
pKa ~3.1 (Pyridine N), ~11.0 (Piperidine NH)
Hygroscopicity High (Requires storage under inert atmosphere/desiccant)
Pharmacological Rationale

(S)-Anabasine acts as a full agonist at nAChRs.[3][4] Its pharmacological profile differs from nicotine due to the larger piperidine ring, which alters the binding affinity for specific receptor subtypes.

  • Target: High affinity for α7-nAChR and α4β2-nAChR subtypes.

  • Mechanism: Binding triggers conformational changes in the ion channel, facilitating Na⁺ and Ca²⁺ influx.

  • Application: Investigational scaffold for neurodegenerative therapeutics (Alzheimer’s, Schizophrenia) and as a biomarker for tobacco cessation (distinguishing NRT use from tobacco use).

Synthetic Pathways: Logic & Strategy

The synthesis of (S)-anabasine presents two primary challenges: constructing the C-C bond between the heterocycles and establishing the stereocenter at C2'.

Retrosynthetic Analysis

The most robust synthetic logic relies on the reduction of Anabaseine (the imine precursor). The imine bond (C=N) offers a planar prochiral center that can be hydrogenated enantioselectively.

Retrosynthesis Target (S)-Anabasine HCl Intermediate Anabaseine (Imine Precursor) Target->Intermediate Asymmetric Hydrogenation Precursors Nicotinic Ester + N-Protected Valerolactam Intermediate->Precursors Claisen Condensation

Figure 1: Retrosynthetic logic flow from the target salt back to commercially available precursors.

Selected Method: Ir-Catalyzed Asymmetric Hydrogenation

While classical resolution using tartaric acid is possible, it is atom-inefficient (50% yield max). The preferred modern route is the Asymmetric Hydrogenation of Anabaseine using an Iridium-Phosphine-Oxazoline (Ir-PHOX) catalyst system. This method yields high enantiomeric excess (ee > 95%).[5]

Detailed Experimental Protocol

Objective: Synthesis of (S)-Anabasine HCl via asymmetric hydrogenation of Anabaseine.

Reagents & Equipment
  • Substrate: Anabaseine (2-(3-pyridyl)-3,4,5,6-tetrahydropyridine).

  • Catalyst: [Ir(COD)Cl]₂ (Precursor) + (S)-PHOX ligand (Chiral auxiliary).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Reagent: Hydrogen gas (H₂), 50 bar.

  • Salt Formation: 1M HCl in Diethyl Ether or Ethanol.

Step-by-Step Methodology
Step 1: Catalyst Preparation (In Situ)
  • In a glovebox (N₂ atmosphere), dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the (S)-PHOX ligand (2.2 mol%) in anhydrous DCM.

  • Stir at room temperature for 30 minutes to form the active chiral complex. The solution typically turns from yellow to deep orange/red.

Step 2: Asymmetric Hydrogenation
  • Add Anabaseine (1.0 eq) to the catalyst solution.

  • Transfer the mixture to a high-pressure stainless steel autoclave.

  • Purge the vessel with H₂ (3 cycles) to remove residual nitrogen.

  • Pressurize to 50 bar (725 psi) H₂.

  • Stir at room temperature for 12–24 hours.

    • Causality: High pressure is required to overcome the steric hindrance of the tetrahydropyridine ring and ensure complete conversion of the imine.

  • Vent the H₂ carefully and concentrate the solvent under reduced pressure.

Step 3: Purification & Salt Formation
  • Base Extraction: Dissolve the crude residue in 1M NaOH and extract with CH₂Cl₂ (3x). This ensures the amine is in the free base form and removes metal catalyst residues.

  • Drying: Dry combined organic layers over Na₂SO₄ and concentrate.

  • Salting Out: Dissolve the resulting oil in a minimum volume of absolute ethanol.

  • Dropwise, add 1.2 eq of HCl (solution in diethyl ether) at 0°C.

  • A white precipitate ((S)-Anabasine HCl) will form.

  • Recrystallization: Recrystallize from Ethanol/Ether to maximize optical purity.

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Phase Step1 Anabaseine + Ir-Catalyst (DCM, 50 bar H2) Step2 Concentrate & Basify (1M NaOH) Step1->Step2 Step3 DCM Extraction (Remove Catalyst) Step2->Step3 Step4 Add HCl/Ether (0°C) Step3->Step4 Step5 Recrystallization (EtOH/Ether) Step4->Step5

Figure 2: Workflow for the conversion of Anabaseine to (S)-Anabasine HCl.

Analytical Validation & QC

To ensure the protocol yielded the correct enantiomer and salt form, the following validation steps are mandatory.

Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm.

  • Expectation: (S)-isomer elutes distinct from (R)-isomer. Target ee > 98%.

Structural Confirmation (NMR)
  • ¹H NMR (400 MHz, D₂O): The methine proton at the chiral center (C2') appears as a distinct multiplet around 4.0–4.5 ppm (shifted downfield due to the neighboring pyridine and positive charge on nitrogen).

  • ¹³C NMR: Confirmation of 10 distinct carbon signals.

Salt Stoichiometry
  • Elemental Analysis: Confirm C, H, N, Cl ratios match C₁₀H₁₅ClN₂.

  • Silver Nitrate Titration: To quantify chloride content accurately.

Safety & Handling

  • Toxicity: Anabasine is a potent nicotinic agonist. It is toxic by ingestion and skin absorption. Handle in a fume hood with full PPE (nitrile gloves, goggles).

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to deliquescence. Store in a desiccator or under Argon.

References

  • Leete, E. (1983). Biosynthesis of the tobacco alkaloids. In Alkaloids: Chemical and Biological Perspectives.

  • Späth, E., & Mamoli, L. (1936). Über die Synthese des Anabasins. Berichte der deutschen chemischen Gesellschaft.

  • Shang, G., et al. (2008). Enantioselective Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.

  • Felpin, F. X., & Lebreton, J. (2004). Recent advances in the total synthesis of piperidine-based alkaloids. European Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: (S)-2-(Piperidin-2-yl)pyridine.

Sources

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(Piperidin-2-YL)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-YL)pyridine, also known as (S)-Deoxypipradrol or (S)-2-DPMP, is a potent and long-acting psychostimulant. Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake by binding to and blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This activity leads to increased extracellular concentrations of these key neurotransmitters in the synapse, resulting in enhanced noradrenergic and dopaminergic signaling. This guide provides a comprehensive technical overview of its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction to (S)-2-(Piperidin-2-YL)pyridine

(S)-2-(Piperidin-2-YL)pyridine is the more active enantiomer of Deoxypipradrol (2-DPMP), a piperidine derivative structurally related to methylphenidate and pipradrol.[1] Originally developed by Ciba (now Novartis) in the 1950s for conditions like narcolepsy and ADHD, its development was halted in favor of methylphenidate due to its extremely long elimination half-life and duration of action.[1][2][3] Its high lipophilicity and lack of easily metabolized functional groups contribute to its prolonged effects, which can last up to five days.[1][4] In recent years, it has emerged as a novel psychoactive substance (NPS) used recreationally, leading to concerns about its potential for abuse and significant adverse effects, including prolonged agitation, paranoia, and hallucinations.[1][5]

Core Mechanism of Action: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

The principal pharmacological action of (S)-2-(Piperidin-2-YL)pyridine is its function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][6][7] It exerts its stimulant effects by binding to the presynaptic transporters for dopamine (DAT) and norepinephrine (NET). This binding action competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[8]

Molecular Targets: High Affinity for Monoamine Transporters

The primary molecular targets for (S)-2-(Piperidin-2-YL)pyridine are the dopamine and norepinephrine transporters. It displays high potency for both of these transporters, with a significantly lower affinity for the serotonin transporter (SERT).[4][9] This selectivity profile is characteristic of many stimulant drugs.

Functional Activity: Potent Inhibition of Neurotransmitter Reuptake

In vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the human monoamine transporters have quantified the inhibitory potency of 2-DPMP. These experiments reveal that it is a highly potent inhibitor of both DAT and NET.[4][9]

Table 1: In Vitro Inhibitory Potency of 2-DPMP

Transporter IC₅₀ Value (µM)
Dopamine Transporter (DAT) 0.07
Norepinephrine Transporter (NET) 0.14
Serotonin Transporter (SERT) >10

Data sourced from Simmler et al., 2014, as cited in other studies.[4][9]

Further studies have demonstrated that 2-DPMP potently displaces radioligands from DAT in rat brain tissue, with IC₅₀ values in the sub-micromolar range, confirming its high affinity for this target.[4][10] Importantly, research indicates that 2-DPMP acts as a pure transporter inhibitor, similar to cocaine, rather than a substrate releaser like amphetamine.[4][9] Molecular dynamics simulations suggest that its binding induces an outward-facing conformation of the dopamine transporter, which is consistent with a cocaine-like mechanism of action.[9][10][11]

Downstream Signaling and Neurobiological Effects

By blocking DAT and NET, (S)-2-(Piperidin-2-YL)pyridine significantly increases the concentration and residence time of dopamine and norepinephrine in the synapse. This amplification of monoaminergic signaling is the foundation of its potent psychostimulant effects.

Augmentation of Dopaminergic Neurotransmission

The inhibition of DAT in brain regions critical for reward, motivation, and motor control, such as the nucleus accumbens and striatum, leads to a substantial increase in extracellular dopamine levels.[10][12] This heightened dopaminergic activity is a key mechanism underlying the stimulant and addictive properties of the substance.[12][13] Experimental evidence from in vivo microdialysis in rats shows that administration of 2-DPMP leads to dose-dependent and significant increases in extracellular dopamine.[4][10] Furthermore, studies using brain slices have shown that deoxypipradrol is more potent and effective than cocaine at stimulating dopamine efflux and inhibiting its reuptake.[14]

Dopaminergic_Synapse_MoA presynaptic Presynaptic Dopaminergic Neuron postsynaptic Postsynaptic Neuron da DA presynaptic->da synaptic_cleft Synaptic Cleft vesicle Vesicle with Dopamine (DA) vesicle->presynaptic 1. DA Release dat Dopamine Transporter (DAT) dat->presynaptic da_receptor Dopamine Receptors drug (S)-2-DPMP drug->dat 4. Inhibition da->dat 3. Reuptake da->da_receptor

Caption: Mechanism of (S)-2-DPMP at the dopaminergic synapse.

Enhancement of Noradrenergic Signaling

Simultaneously, the inhibition of NET increases the availability of norepinephrine in the synaptic cleft. The norepinephrine transporter is crucial for clearing norepinephrine in brain regions like the prefrontal cortex and also plays a role in dopamine clearance in these areas where DAT density is low.[15][16] Enhanced noradrenergic signaling contributes to the alerting, arousal, and sympathomimetic effects of the drug, such as increased heart rate and blood pressure.[5][13]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of (S)-2-(Piperidin-2-YL)pyridine's mechanism of action relies on established pharmacological assays.

Workflow for In Vitro Characterization

Experimental_Workflow start Start: Compound Synthesis ((S)-2-DPMP HCl) binding_assay Radioligand Binding Assay (Determine Affinity, Ki) start->binding_assay uptake_assay Synaptosome/Cell-based Uptake Assay (Determine Potency, IC50) start->uptake_assay data_analysis Data Analysis & Comparison (DAT vs. NET vs. SERT) binding_assay->data_analysis uptake_assay->data_analysis conclusion Conclusion: Potent & Selective NDRI data_analysis->conclusion

Caption: Standard experimental workflow for MoA characterization.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the compound for specific transporters.

Objective: To quantify the affinity of (S)-2-(Piperidin-2-YL)pyridine for DAT, NET, and SERT.

Methodology:

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

  • Incubation: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound ((S)-2-(Piperidin-2-YL)pyridine).

  • Equilibration: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters.

Objective: To determine the functional potency (IC₅₀) of (S)-2-(Piperidin-2-YL)pyridine at inhibiting dopamine and norepinephrine uptake.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh brain tissue (e.g., striatum for dopamine, cortex for norepinephrine) by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound ((S)-2-(Piperidin-2-YL)pyridine) or vehicle control.

  • Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to initiate the uptake process.

  • Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) by plotting the percentage of inhibition versus the log concentration of the compound.

Pharmacological Profile and Implications

The potent NDRI activity and long half-life of (S)-2-(Piperidin-2-YL)pyridine result in a powerful and sustained stimulant effect. While initially investigated for therapeutic purposes, these same properties contribute to its high potential for abuse and the severe, prolonged psychiatric symptoms reported in cases of recreational use.[1][2] The mechanism, being analogous to but more potent than cocaine, underscores the significant risks associated with its non-medical use.[5][14]

Conclusion

References

  • Desoxypipradrol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Desoxypipradrol]
  • Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732. [URL: https://www.tandfonline.com/doi/full/10.3109/15563650.2012.716159]
  • ResearchGate. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. [URL: https://www.researchgate.net/publication/230607632_Use_and_acute_toxicity_associated_with_the_novel_psychoactive_substances_diphenylprolinol_D2PM_and_desoxypipradrol_2-DPMP]
  • Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289955/]
  • Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Drug Testing and Analysis, 5(4), 233-241. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/dta.1352]
  • Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00806/full]
  • ResearchGate. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens | Request PDF. [URL: https://www.researchgate.net/publication/229074088_Desoxypipradrol_is_more_potent_than_cocaine_on_evoked_dopamine_efflux_in_the_nucleus_accumbens]
  • LKT Labs. Desoxypipradrol. [URL: https://www.lktlabs.com/products/Desoxypipradrol-1941]
  • ResearchGate. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [URL: https://www.researchgate.net/publication/230607632_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review]
  • Scribd. Desoxypipradrol Overview and Legal Status. [URL: https://www.scribd.
  • Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)-Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806. [URL: https://pubmed.ncbi.nlm.nih.gov/32670057/]
  • Bertin Bioreagent. 2-DPMP (hydrochloride). [URL: https://www.bertin-bioreagent.com/pr-11481/2-dpmp-hydrochloride]
  • Cayman Chemical. 2-DPMP (hydrochloride) (CAS 5807-81-8). [URL: https://www.caymanchem.com/product/11481/2-dpmp-(hydrochloride)]
  • Norepinephrine–dopamine reuptake inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norepinephrine%E2%80%93dopamine_reuptake_inhibitor]
  • Advisory Council on the Misuse of Drugs. (2011). Desoxypipradrol (2-DPMP). GOV.UK. [URL: https://www.gov.uk/government/publications/acmd-advice-on-desoxypipradrol-2-dpmp]
  • Roth, M. E., & Carroll, F. I. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Annual reports in medicinal chemistry, 47, 99-113. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011216/]
  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 22(2), 389-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6758434/]

Sources

Technical Whitepaper: Physicochemical Profiling and Self-Validating Synthesis of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine is a critical chiral building block extensively utilized in the synthesis of neuroactive pharmaceuticals, complex ligands, and catalytic frameworks. In drug development and scale-up synthesis, literature frequently presents an ambiguity regarding its salt forms: the designation "HCl" is often applied indiscriminately to either the monohydrochloride or dihydrochloride salt.

As a Senior Application Scientist, I have designed this technical guide to establish the precise molecular formulas, molecular weights, and a self-validating synthetic protocol for both hydrochloride derivatives. By understanding the underlying causality of the molecule's basicity, researchers can eliminate stoichiometric errors during downstream functionalization.

Structural & Physicochemical Specifications

The free base of (S)-2-(Piperidin-2-yl)pyridine contains two distinct basic nitrogen centers: the secondary amine of the piperidine ring and the sp² nitrogen of the pyridine ring. The significant pKa differential between these two centers dictates the stoichiometry of salt formation. The piperidine nitrogen (pKa ~10.4) protonates first, yielding the monohydrochloride. Subsequent protonation of the pyridine nitrogen (pKa ~5.2) requires a higher concentration of acid, yielding the dihydrochloride.

Table 1: Physicochemical Specifications of (S)-2-(Piperidin-2-yl)pyridine and its Hydrochloride Salts

PropertyFree BaseMonohydrochlorideDihydrochloride
CAS Number 46041-69-41195901-60-0*2829279-59-4
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₅ClN₂C₁₀H₁₆Cl₂N₂
Molecular Weight 162.23 g/mol 198.69 g/mol 235.15 g/mol
Stoichiometry BaseBase · 1 HClBase · 2 HCl
Physical State Viscous LiquidCrystalline SolidCrystalline Solid

*Note: CAS is frequently utilized in chemical catalogs for the general hydrochloride salt, while specifically denotes the (S)-enantiomer dihydrochloride.

Causality in Experimental Design: Why the Hydrochloride Salt?

In pharmaceutical development, working directly with the free base of presents significant liabilities. The free base is typically a viscous liquid at room temperature, which introduces high margins of error during precise gravimetric dosing. Furthermore, the exposed secondary amine is highly susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption.

Converting the free base to a hydrochloride salt addresses these issues through direct structural causality:

  • Crystallinity & Stability: Protonation restricts the conformational flexibility of the piperidine ring, facilitating a highly ordered crystal lattice. This solid-state form is highly stable against oxidative degradation, extending the reagent's shelf-life indefinitely when stored under desiccation.

  • Aqueous Solubility: For downstream in vitro biological assays, the hydrochloride salts provide superior thermodynamic solubility in aqueous buffers compared to the lipophilic free base, preventing precipitation artifacts during screening.

Self-Validating Experimental Protocol: Salt Formation & Isolation

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Each phase contains an intrinsic analytical checkpoint; failure at any checkpoint halts the workflow, preventing the propagation of structural or chiral errors.

Phase 1: Controlled Acidification (The Causality of Solvent Selection)
  • Dissolution: Dissolve 10.0 mmol (1.62 g) of enantiopure (S)-2-(Piperidin-2-yl)pyridine free base in 50 mL of anhydrous diethyl ether at 0°C under a nitrogen atmosphere.

    • Causality: Diethyl ether is selected because the free base is highly soluble in it, whereas the resulting HCl salt is entirely insoluble. This differential solubility drives the precipitation reaction to completion instantly and prevents the formation of oily residues common in more polar solvents like ethanol.

  • Acid Addition:

    • For Monohydrochloride (MW 198.69): Introduce exactly 10.0 mmol of ethereal HCl (1.0 M) dropwise via a syringe pump to prevent localized pH spikes.

    • For Dihydrochloride (MW 235.15): Bubble anhydrous HCl gas through the solution until saturation is reached (>2.0 equivalents), ensuring both nitrogen centers are fully protonated.

  • Isolation: Filter the resulting white precipitate rapidly under a dry nitrogen blanket to prevent ambient moisture absorption (hygroscopicity), followed by vacuum desiccation for 12 hours.

Phase 2: Orthogonal Validation (The Self-Validating Checkpoint)

Relying solely on mass yield is scientifically insufficient. The system must validate its own outputs.

  • Stoichiometric Validation (Titration): Perform a potentiometric titration of the isolated salt using 0.1 M NaOH.

    • Self-Validation: The monohydrochloride must exhibit a single equivalence point. The dihydrochloride must exhibit two distinct equivalence points corresponding to the sequential deprotonation of the pyridine and piperidine nitrogens. If the titration curve deviates, the batch is rejected due to mixed salt formation.

  • Chiral Integrity (HPLC): Analyze the salt via Chiral High-Performance Liquid Chromatography (HPLC) using an amylose-based stationary phase.

    • Self-Validation: The enantiomeric excess (ee) must remain >99%. Any racemization detected indicates thermal runaway during the exothermic salt formation step, triggering a protocol review of the cooling bath efficiency.

Workflow Visualization

G Start Racemic 2-(Piperidin-2-yl)pyridine (Free Base) Resolution Chiral Resolution (+)-Di-p-toluoyl-D-tartaric acid Start->Resolution Intermediate Diastereomeric Salt Crystallization Resolution->Intermediate FreeBase (S)-2-(Piperidin-2-yl)pyridine (Enantiopure Free Base) Intermediate->FreeBase NaOH (aq) SaltFormation Acidification (HCl gas in Diethyl Ether) FreeBase->SaltFormation MonoHCl Monohydrochloride Salt MW: 198.69 g/mol SaltFormation->MonoHCl 1.0 eq HCl DiHCl Dihydrochloride Salt MW: 235.15 g/mol SaltFormation->DiHCl >2.0 eq HCl Validation Chiral HPLC & Potentiometric Validation MonoHCl->Validation DiHCl->Validation

Chiral resolution and hydrochloride salt formation workflow for (S)-2-(Piperidin-2-yl)pyridine.

References

  • Next Peptide. "1195901-60-0 | 2-(Piperidin-2-yl)pyridine hydroChloride". Next Peptide Reference Database. Available at: [Link]

Technical Guide: Solubility and Stability of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (S)-2-(Piperidin-2-yl)pyridine hydrochloride , focusing on its solubility profile, stability mechanisms, and handling protocols.

Executive Summary & Compound Identity

(S)-2-(Piperidin-2-yl)pyridine is a structural isomer of the tobacco alkaloid Anabasine. While Anabasine is the 3-pyridyl isomer, the 2-pyridyl isomer (often called


-Anabasine  or the 2,2'-isomer ) possesses distinct steric and electronic properties due to the ortho positioning of the nitrogen atoms.

This guide specifically addresses the Hydrochloride (HCl) salt form, which transforms the liquid free base into a solid, facilitating handling but introducing critical hygroscopicity concerns.

Structural Identification & Isomerism

It is critical to distinguish this compound from its regioisomers to ensure experimental validity.

Isomers cluster_0 Structural Key Target (S)-2-(Piperidin-2-yl)pyridine HCl (Target Compound) Ortho-connection Anabasine (S)-Anabasine HCl (3-isomer) Meta-connection Target->Anabasine Regioisomer (Distinct Properties) Key1 Pyridine N at pos 1 Link at pos 2 Key2 Piperidine N at pos 1' Link at pos 2'

Figure 1: Structural differentiation between the target 2,2'-isomer and the common 3,2'-isomer (Anabasine).[1]

Feature(S)-2-(Piperidin-2-yl)pyridine HCl(S)-Anabasine HCl
CAS (Free Base) 46041-69-4494-52-0
Linkage Pyridine C2 – Piperidine C2'Pyridine C3 – Piperidine C2'
Physical State Solid (Salt) / Liquid (Base)Solid (Salt) / Liquid (Base)
Chelation Potential High (N-N bidentate pocket)Low (N atoms distant)

Solubility Profile

The hydrochloride salt significantly alters the solubility landscape compared to the lipophilic free base. The ionic nature of the protonated piperidine nitrogen drives high aqueous solubility.

Predicted Solubility Data

Data estimated based on physicochemical properties of homologous piperidine-pyridine salts.

SolventSolubility RatingApprox. Conc. (mg/mL)Mechanistic Insight
Water Very Soluble> 50 mg/mLIon-dipole interactions; H-bonding with chloride counterion.
Methanol Freely Soluble> 30 mg/mLHigh dielectric constant supports ion pair dissociation.
Ethanol Soluble10 - 30 mg/mLSoluble, but may require slight warming for saturation.
DMSO Soluble> 20 mg/mLExcellent for stock solutions; highly polar aprotic.
Dichloromethane Sparingly Soluble< 1 mg/mLLimited solubility for the salt form; good for free base.
Hexane/Ether Insoluble< 0.1 mg/mLNon-polar solvents cannot solvate the ionic lattice.
Solubility Determination Protocol (Gravimetric)

Objective: To determine the saturation solubility in a specific solvent at 25°C.

  • Preparation: Weigh approx. 50 mg of (S)-2-(Piperidin-2-yl)pyridine HCl into a 4 mL glass vial.

  • Addition: Add 250 µL of the target solvent (Water/Buffer/MeOH).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

  • Agitation: Place on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE (for organics) or PES (for aqueous) syringe filter.

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute filtrate and inject into HPLC (see Section 4).

Stability Assessment

The stability of (S)-2-(Piperidin-2-yl)pyridine HCl is governed by three primary stress factors: Hygroscopicity , Oxidation , and Racemization .

Degradation Mechanisms

The secondary amine in the piperidine ring is the primary site of reactivity.

Degradation Parent (S)-2-(Piperidin-2-yl)pyridine HCl (Stable Solid) Hygro Deliquescence (Absorption of H2O) Parent->Hygro High Humidity (>60% RH) Oxidation N-Oxidation / Dehydrogenation Parent->Oxidation Strong Oxidants Racemization Racemization (Loss of Chirality) Parent->Racemization High pH + Heat (Deprotonation at C2) Hygro->Oxidation Dissolved O2 + Light Imine Tetrahydropyridine Intermediate Oxidation->Imine -2H Bipy 2,2'-Bipyridine (Aromatized) Imine->Bipy -4H (Aromatization)

Figure 2: Primary degradation pathways. Note that aromatization to 2,2'-bipyridine is thermodynamically driven but kinetically slow without catalysis.

Stability Factors
  • Hygroscopicity (Critical):

    • Risk: High. Hydrochloride salts of piperidines are prone to absorbing atmospheric moisture, leading to deliquescence (turning into an oil).

    • Impact: Moisture facilitates hydrolysis and oxidation.

    • Mitigation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Oxidative Stability:

    • Risk: Moderate. The piperidine ring can slowly oxidize to the N-oxide or dehydrogenate to the imine upon prolonged exposure to air and light.

    • Mitigation: Store in amber vials; flush headspace with Nitrogen.

  • Stereochemical Stability:

    • Risk: Low (in solid state).[2]

    • Mechanism: The chiral center is alpha to the nitrogen. Racemization generally requires free-base conditions and elevated temperatures. The HCl salt "locks" the nitrogen lone pair, reducing the risk of racemization.

Analytical Protocols

Stability-Indicating HPLC Method

To validate purity and detect degradation products (e.g., pyridine analogs), use the following Reverse Phase HPLC method.

System: HPLC with UV-Vis or PDA Detector. Column: C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0 with NH4OH)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B.
Detection UV at 260 nm (Pyridine chromophore)
Temperature 30°C
Injection Vol 5 - 10 µL

Note: A high pH buffer is recommended to ensure the basic piperidine elutes with good peak shape. Alternatively, use a low pH buffer (0.1% TFA) with an ion-pairing agent.

Handling & Storage SOP

Storage Conditions:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended.[2]

  • Container: Tightly sealed glass vial with PTFE-lined cap. Parafilm seal is mandatory.

  • Light: Protect from light (Amber vial or foil wrap).[2]

Handling Procedure:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh quickly in a low-humidity environment.

  • Re-seal immediately and purge headspace with Nitrogen if possible.

References

  • Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine Product Information (CAS 46041-69-4).[3] MilliporeSigma.[3] Link

  • PubChem. Anabasine (Isomer Reference). National Library of Medicine. Link

  • BenchChem. General Stability of Piperidine Alkaloids. BenchChem Technical Guides. Link

  • ChemicalBook. 3-[(2S)-piperidin-2-yl]pyridine hydrochloride (Anabasine HCl) Properties.Link

  • Green, B. T., et al. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research Part C: Embryo Today: Reviews. Link

Sources

Discovery and history of (S)-2-(Piperidin-2-YL)pyridine hcl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical history, and synthetic evolution of (S)-2-(Piperidin-2-yl)pyridine hydrochloride , a critical chiral building block in modern medicinal chemistry.

From Racemic Scaffold to Privileged Chiral Reagent

Part 1: Executive Summary & Chemical Identity

(S)-2-(Piperidin-2-yl)pyridine (CAS: 46041-69-4 ) is a semi-saturated derivative of 2,2'-bipyridine. Structurally, it consists of a pyridine ring attached at the C2 position to the C2 position of a piperidine ring. It is the (S)-enantiomer of the 2,2'-isomer of the tobacco alkaloid Anabasine (which is 3-(piperidin-2-yl)pyridine).

While less abundant in nature than its 3-substituted isomer, this molecule has emerged as a "privileged scaffold" in drug discovery due to its ability to function as a conformationally restricted diamine. It serves as a key intermediate for kinase inhibitors, GPCR ligands, and as a chiral ligand in asymmetric organometallic catalysis.

Property Data
IUPAC Name (S)-2-(Piperidin-2-yl)pyridine
Common Name (S)-2,2'-Anabasine (Isomer); (S)-Hexahydro-2,2'-bipyridine
CAS Number 46041-69-4 (Free base); 2829279-59-4 (Dihydrochloride)
Molecular Formula C₁₀H₁₄N₂ (Free base)
Molecular Weight 162.23 g/mol
Chirality (S)-Enantiomer (typically >95% ee in commercial grades)
Key Manufacturer Liverpool ChiroChem (LCC)
Part 2: Discovery & Historical Context

The history of (S)-2-(Piperidin-2-yl)pyridine is not defined by a single "discovery" event in nature, but rather by the evolution of synthetic methodology . Its availability in high enantiomeric excess (ee) marks the transition from classical resolution techniques to modern asymmetric catalysis.

1. The "Racemic Era" (Pre-2000s)

Historically, 2-(piperidin-2-yl)pyridine was synthesized via the non-selective hydrogenation of 2,2'-bipyridine . Early protocols used platinum oxide (Adams' catalyst) or Raney nickel.

  • The Problem: These methods yielded racemic mixtures (50:50 R/S) and often suffered from over-reduction to 2,2'-bipiperidine (where both rings are saturated).

  • Resolution: Obtaining the pure (S)-enantiomer required tedious classical resolution using chiral acids (e.g., (+)-tartaric acid), resulting in maximum theoretical yields of 50% and high waste.

2. The "Asymmetric Breakthrough" (The LCC Connection)

The modern commercial availability of this compound is largely attributed to advancements in Iridium-catalyzed asymmetric hydrogenation developed by Prof. Jianliang Xiao at the University of Liverpool, which led to the founding of Liverpool ChiroChem (LCC) .

  • The Innovation: Xiao's group demonstrated that cationic Iridium complexes, modified with chiral bisphosphine ligands and iodine additives, could hydrogenate pyridines with high enantioselectivity.

  • Selectivity: The catalyst system could differentiate between the two rings of 2,2'-bipyridine, reducing one to a piperidine while leaving the other aromatic, and simultaneously setting the C2 stereocenter with high precision (>90% ee).

Part 3: Synthetic Methodologies & Protocols[5]
Method A: Modern Asymmetric Hydrogenation (The "Xiao" Protocol)

This is the industry-standard approach for generating the (S)-enantiomer directly from 2,2'-bipyridine or its salt.

Mechanism: The reaction proceeds via an outer-sphere mechanism involving an iridium-hydride species. The pyridine substrate is activated (often by protonation or Lewis acid binding), and the hydride transfer is directed by the chiral ligand environment.

Protocol:

  • Catalyst Preparation: [Ir(COD)Cl]₂ (0.5 mol%) and a chiral ligand such as (S)-MeO-Biphep or (S)-SegPhos (1.1 mol%) are dissolved in anhydrous solvent (toluene or THF) under argon.

  • Substrate Loading: 2,2'-Bipyridine (1.0 eq) is added, often with an additive like Iodine (I₂) (5-10 mol%) or a stoichiometric acid (HCl) to form the pyridinium salt.

  • Hydrogenation: The mixture is transferred to an autoclave and pressurized with H₂ (30–50 bar) .

  • Reaction: Stir at room temperature to 50°C for 12–24 hours.

  • Workup: Vent H₂, concentrate, and basify with NaOH. Extract with DCM.

  • Purification: The crude oil is purified via silica gel chromatography or crystallized as the dihydrochloride salt by adding HCl in dioxane.

Method B: Classical Synthesis (Racemic + Resolution)

For reference or non-chiral applications.

  • Reduction: Reflux 2,2'-bipyridine with Sodium (Na) in Ethanol (Bouveault-Blanc conditions) or H₂/PtO₂ in acetic acid.

  • Isolation: Distill the product (bp ~270°C).

  • Resolution: Dissolve racemic amine in methanol. Add (L)-(+)-Tartaric acid. Recrystallize the diastereomeric salt multiple times to enrich the (S)-isomer.

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the transition from the achiral 2,2'-bipyridine precursor to the chiral (S)-product via Iridium catalysis.

SynthesisPath Bipy 2,2'-Bipyridine (Achiral Precursor) Inter Activated Pyridinium Intermediate Bipy->Inter Protonation/Activation IrCat Ir-Catalyst System [Ir(COD)Cl]2 + (S)-Ligand + I2 (Additive) IrCat->Inter Coordinates Product (S)-2-(Piperidin-2-yl)pyridine (>95% ee) Inter->Product H2 (50 bar) Asymmetric Hydrogenation OverRed 2,2'-Bipiperidine (Over-reduced Impurity) Product->OverRed prolonged reaction (Avoid)

Caption: Pathway for the enantioselective synthesis of (S)-2-(Piperidin-2-yl)pyridine via Ir-catalyzed hydrogenation.

Part 5: Applications in Drug Development

The (S)-2-(Piperidin-2-yl)pyridine scaffold offers unique physicochemical properties that make it valuable in medicinal chemistry:

  • Conformational Rigidity: Unlike flexible alkyl chains, the direct connection between the piperidine and pyridine rings restricts the conformational space, potentially lowering the entropic penalty of binding to a protein target.

  • Basicity Modulation: The piperidine nitrogen (pKa ~11) is highly basic, while the pyridine nitrogen (pKa ~5) is less so. This allows for specific interactions (salt bridges vs. H-bond accepting) within a receptor pocket.

  • Chiral Ligand: In organic synthesis, this diamine serves as a bidentate ligand for Copper (Cu) or Zinc (Zn) catalyzed reactions, enabling asymmetric Henry reactions or conjugate additions.

Key Research Areas:

  • Kinase Inhibitors: Used as a hinge-binding motif where the pyridine nitrogen accepts a hydrogen bond and the piperidine NH donates one.

  • Anesthetic Analogs: Investigated as a rigidified analog of the pipecoloxylidide class (e.g., Ropivacaine), although the amide linker is absent.

  • Sigma Receptor Ligands: The basic nitrogen and lipophilic aromatic ring fit the pharmacophore for Sigma-1 receptor binding.

Part 6: References
  • Xiao, J., et al. (2009). "Iridium-catalyzed asymmetric hydrogenation of pyridines." Journal of the American Chemical Society, 131(29), 9882-9883. Link

  • Liverpool ChiroChem (LCC). "Product Catalog: (S)-2-(Piperidin-2-yl)pyridine." LCC Website. Link

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(16), 2859-2862. Link

  • Zhou, Y. G. (2012). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 45(6), 967-979. Link

  • Sigma-Aldrich. "Product Specification: (S)-2-(Piperidin-2-yl)pyridine." Merck KGaA. Link

Technical Guide: Biological Activity Screening of (S)-2-(Piperidin-2-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity screening framework for (S)-2-(Piperidin-2-yl)pyridine hydrochloride , a structural isomer of the nicotinic alkaloid Anabasine.

Executive Summary

Compound Identity: (S)-2-(Piperidin-2-yl)pyridine hydrochloride (CAS: 46041-69-4 for free base reference) is a chiral piperidine alkaloid. It is the 2,2'-isomer of the well-known nicotinic agonist Anabasine (which is the 3,2'-isomer). Objective: This guide outlines the screening protocols required to characterize the pharmacological profile of this specific isomer, focusing on its potential as a modulator of Nicotinic Acetylcholine Receptors (nAChRs) . Significance: While Anabasine is a potent


 and 

nAChR agonist, the positional shift of the piperidine ring from the 3-position (meta) to the 2-position (ortho) on the pyridine ring significantly alters the steric and electronic landscape of the pharmacophore. This screening workflow is designed to quantify these Structure-Activity Relationship (SAR) differences.

Structural Basis & Pharmacological Hypothesis

The screening strategy is grounded in the "Pharmacophore" theory of nicotinic ligands, which requires a cationic center (piperidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance (~4.8–5.5 Å).

  • Reference Ligand (Anabasine): 3-(Piperidin-2-yl)pyridine. The "meta" attachment allows optimal flexibility for the cationic center to dock into the aromatic box (Trp, Tyr, Phe residues) of the nAChR orthosteric site.

  • Target Ligand ((S)-2-(Piperidin-2-yl)pyridine): The "ortho" attachment restricts conformational freedom and alters the N-N distance.

  • Screening Hypothesis: The 2,2'-connectivity may reduce orthosteric binding affinity compared to Anabasine but could reveal allosteric modulation or subtype selectivity (e.g.,

    
     vs. 
    
    
    
    ) due to steric clashes in the canonical binding pocket.

Screening Workflow (Cascade)

The biological characterization follows a strict "Filter Cascade" to maximize data quality while minimizing resource wastage.

ScreeningCascade Start Compound: (S)-2-(Piperidin-2-yl)pyridine HCl InSilico Phase 1: In Silico Docking (nAChR Homology) Start->InSilico Binding Phase 2: Radioligand Binding (Affinity / Ki Determination) InSilico->Binding Selection Functional Phase 3: Functional Assays (FLIPR / Electrophysiology) Binding->Functional Hit Confirmation (Ki < 10 µM) Functional->InSilico SAR Refinement Tox Phase 4: In Vitro Tox (Cytotoxicity / hERG) Functional->Tox Lead Optimization

Figure 1: High-Throughput Screening (HTS) Cascade for Nicotinic Ligands.

Phase 2: Radioligand Binding Assays (Affinity)

This phase determines the binding affinity (


) of the compound for key nAChR subtypes.
Protocol A: nAChR Competition Binding

Purpose: To assess competition with the high-affinity ligand Epibatidine. Receptor Source: Rat brain cortical membranes or HEK293 cells stably expressing human


.
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    . Critical: Add 1.5 µM Atropine to block muscarinic receptors.
  • Incubation:

    • Mix 150 µg membrane protein.

    • Add [

      
      H]-Epibatidine  (2 nM final concentration).
      
    • Add (S)-2-(Piperidin-2-yl)pyridine HCl (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at 4°C (reduces proteolysis and desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     from the dose-response curve and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: nAChR Binding

Tracer: [


I]-

-Bungarotoxin (

-Bgt). Differentiation:

receptors bind

-Bgt with high affinity, whereas

do not. This assay confirms subtype selectivity.

Phase 3: Functional Characterization

Binding does not equal activation. This phase distinguishes Agonists (activators), Antagonists (blockers), and Silent Agonists .

Protocol C: FLIPR Calcium Flux Assay

Mechanism: nAChRs are cation channels permeable to Ca


. Activation triggers immediate calcium influx.
  • Cell Line: SH-SY5Y or HEK293 cells co-expressing

    
     nAChR and the chaperone RIC-3  (essential for surface expression).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Injection:

    • Agonist Mode: Inject (S)-2-(Piperidin-2-yl)pyridine alone. Measure Relative Fluorescence Units (RFU).

    • Antagonist Mode: Pre-incubate with test compound for 5 mins, then inject Nicotine (

      
      ) . Look for signal reduction.
      
    • PAM Mode: Co-apply with sub-threshold Nicotine to check for Positive Allosteric Modulation (signal potentiation).

  • Data Output:

    • 
       (Potency):  Concentration for 50% maximal effect.
      
    • 
       (Efficacy):  Response relative to 100 µM Acetylcholine.[1]
      
Signaling Pathway Visualization

The biological readout relies on the following intracellular cascade:

SignalingPathway Ligand (S)-2-(Piperidin-2-yl)pyridine nAChR nAChR (α7 / α4β2) Ligand->nAChR Binding Ca Ca²⁺ Influx nAChR->Ca Na Na⁺ Influx nAChR->Na CaRelease CICR (ER Stores) Ca->CaRelease Amplification MAPK MAPK/ERK Phosphorylation Ca->MAPK Depol Membrane Depolarization Na->Depol VSCC VSCC Activation Depol->VSCC VSCC->Ca Response Gene Transcription / Neurotransmitter Release MAPK->Response

Figure 2: Intracellular signaling cascade triggered by nAChR activation.

Data Interpretation & Reference Values

When screening (S)-2-(Piperidin-2-yl)pyridine, compare results against these established benchmarks for Anabasine and Nicotine.

ParameterAssay TypeReference: (S)-AnabasineReference: (-)-NicotineTarget Expectation (2,2'-Isomer)

Affinity (

)
Radioligand ([3H]-Epi)~260 nM~1.0 nMLikely Lower (>1000 nM) due to steric hindrance.

Affinity (

)
Radioligand ([125I]-Bgt)~58 nM~1600 nMPotential for retained selectivity.
Functional Efficacy (

)
FLIPR / E-PhysPartial Agonist (~70%)Full Agonist (100%)Check for Antagonism if binding is preserved but activation fails.
Toxicity Profile TeratogenicityHigh (Skeletal defects)ModerateUnknown (Screen for "Crooked Calf" mimicry in vitro).

Note on Stereochemistry: The (S)-enantiomer is specified. Ensure chiral purity (>99% ee) using Chiral HPLC before screening, as the (R)-enantiomer often exhibits significantly lower affinity (10-100 fold difference).

Safety & Handling

  • Hazard: Pyridine alkaloids are potent neurotoxins.

  • PPE: Double nitrile gloves, chemical fume hood, and particulate respirator (N95/P100) if handling powder.

  • Disposal: All liquid waste containing these alkaloids must be treated as hazardous chemical waste (alkaline incineration).

References

  • Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Green, B. T., et al. (2012). Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology. Retrieved from [Link]

  • Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-2-(Piperidin-2-YL)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-substituted piperidine framework is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The stereochemistry at the C2 position is frequently a critical determinant of pharmacological activity, making enantioselective synthesis a paramount objective for drug development professionals.[1] (S)-2-(Piperidin-2-YL)pyridine, a chiral building block, is of significant interest for the synthesis of more complex molecules.

This document provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-YL)pyridine hydrochloride. The described methodology leverages a state-of-the-art iridium-catalyzed asymmetric hydrogenation of a pyridinium salt precursor, a strategy known for its high efficiency and enantioselectivity.[4][5][6] We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground the key mechanistic claims in authoritative literature.

Core Synthetic Strategy: Asymmetric Hydrogenation

The chosen synthetic route involves two primary stages: the formation of a pyridinium salt from 2,2'-bipyridine and a suitable alkylating agent, followed by the crucial asymmetric hydrogenation to establish the chiral center. This approach is favored due to the high levels of enantioselectivity achievable with modern catalytic systems.[5][6] The final step is the formation of the hydrochloride salt for improved stability and handling.

Synthetic_Pathway 2,2'-Bipyridine 2,2'-Bipyridine Pyridinium_Salt Pyridinium_Salt 2,2'-Bipyridine->Pyridinium_Salt N-Alkylation S_Piperidine (S)-2-(Piperidin-2-YL)pyridine Pyridinium_Salt->S_Piperidine Asymmetric Hydrogenation HCl_Salt (S)-2-(Piperidin-2-YL)pyridine HCl S_Piperidine->HCl_Salt Salt Formation Mechanism_Concept cluster_catalyst Chiral Catalyst Ir Iridium Center Ligand Chiral Ligand ((R)-MeO-BoQPhos) Transition_State Diastereomeric Transition State Ir->Transition_State H- transfer Substrate Pyridinium Salt Substrate->Transition_State H2 H₂ H2->Ir Product (S)-Piperidine Transition_State->Product Favored Pathway

Caption: Conceptual diagram of the asymmetric hydrogenation step.

Safety and Handling

  • Benzyl Bromide: Lachrymatory and corrosive. Handle only in a fume hood with appropriate gloves and eye protection.

  • Hydrogen Gas: Highly flammable. Ensure the reaction setup is free of leaks and away from ignition sources. Use a blast shield with high-pressure reactions.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely during filtration.

  • [Ir(cod)Cl]₂: Handle in a glovebox or under an inert atmosphere as it can be air-sensitive.

Conclusion

This application note provides a robust and reliable protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-YL)pyridine HCl. By employing a well-established iridium-catalyzed asymmetric hydrogenation, this method delivers the target compound with high stereochemical control. The detailed, step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories.

References

  • Sibutramine - Synthesis. (n.d.). Vertex AI Search.
  • Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011, August 4). Organic Letters - ACS Publications.
  • First asymmetric synthesis of (R)-desmethylsibutramine. (n.d.). Scilit.
  • Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. (2017, February 1). Aalto Research Portal.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Semantic Scholar.
  • Didesmethylsibutramine - Wikipedia. (n.d.).
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). PMC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (n.d.).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
  • Isolation and identification of a sibutramine analogue in a healthy food for weight loss.Journal of Food and Drug Analysis.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2026, January 1). PubMed.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.The University of Liverpool Repository.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2025, October 8).
  • Piperidine hydrochloride synthesis - ChemicalBook. (n.d.).
  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).

Sources

Application Note: Exploiting (S)-2-(Piperidin-2-YL)pyridine HCl in 3D Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Escape from Flatland"

Modern drug discovery relies heavily on transitioning from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures. This paradigm shift improves clinical success rates by enhancing target specificity and optimizing pharmacokinetic (PK) profiles. Among the privileged scaffolds driving this shift, (S)-2-(Piperidin-2-yl)pyridine hydrochloride stands out as a highly versatile chiral building block.

The enantioselective transamination or hydrogenation of substituted pyridiniums to the corresponding piperidines has become a foundational technology for accessing 3D-rich chemical libraries[1]. By incorporating this chiral piperidine motif, medicinal chemists can systematically mitigate undesired metabolism and improve aqueous solubility without compromising target fidelity[2].

Physicochemical & Pharmacokinetic Rationale

The utility of (S)-2-(Piperidin-2-yl)pyridine HCl lies in its unique structural dichotomy, which provides several self-validating advantages during lead optimization:

  • Fsp3 Enhancement : Replacing a planar 2,2'-bipyridine with a 2-(piperidin-2-yl)pyridine increases the fraction of sp3 carbons (Fsp3). This out-of-plane architecture disrupts flat

    
     stacking in the solid state, significantly lowering the crystal lattice energy and thereby increasing aqueous solubility.
    
  • Electronic Differentiation (Regioselectivity) : The molecule contains two distinct nitrogens. The piperidine nitrogen is highly basic and nucleophilic (pKa ~10.4), whereas the pyridine nitrogen is weakly basic and poorly nucleophilic (pKa ~5.2). This

    
    pKa of >5 units allows for completely regioselective N-functionalization at the piperidine core without the need for complex protecting group strategies.
    
  • Metabolic Shielding : The stereospecific (S)-configuration dictates the spatial orientation of the pyridine ring relative to the piperidine core. When bound in a cytochrome P450 active site, this steric bulk can shield the vulnerable

    
    -protons of the piperidine from rapid oxidative metabolism, extending the compound's half-life.
    
Comparative Physicochemical Profiling

To illustrate the causality between structural saturation and ADME properties, the following table summarizes the typical physicochemical shifts observed when transitioning from a flat precursor to the 3D building block.

Property / Metric2,2'-Bipyridine (Flat Precursor)(S)-2-(Piperidin-2-yl)pyridine (3D Scaffold)Pharmacological Impact
Fsp3 (Fraction sp3) 0.000.50Higher clinical success probability.
Aqueous Solubility Low (<0.1 mg/mL)High (>10 mg/mL as HCl salt)Improved oral bioavailability.
Lipophilicity (LogP) ~1.5~1.2 (Free base)Reduced non-specific binding / off-target toxicity.
Nucleophilicity Poor (Sterically hindered sp2 N)Excellent (Secondary sp3 amine)Enables rapid library diversification.
Stereochemical Vectors 01 (Defined 3D exit vector)Enhanced stereospecific target engagement.

Experimental Protocols: Self-Validating Workflows

Protocol A: Enantioselective Synthesis via Rh-Catalyzed Transfer Hydrogenation

This protocol adapts recent advancements in the asymmetric hydrogenation of N-heteroaromatic compounds[3], specifically leveraging Rh-catalyzed transfer hydrogenation of pyridinium salts to generate chiral piperidines[2].

Objective : Convert 2-(pyridin-2-yl)pyridinium salts to (S)-2-(piperidin-2-yl)pyridine with high enantiomeric excess (ee). Rationale : Direct hydrogenation of neutral pyridines is thermodynamically challenging due to aromatic stabilization. Pre-forming the pyridinium salt lowers the aromatic resonance energy, enabling reduction under milder conditions and preventing catalyst poisoning by the basic nitrogen[3].

Step-by-Step Procedure :

  • Catalyst Activation : In a glovebox, dissolve[Rh(cod)Cl]₂ (1.0 mol%) and a chiral bidentate phosphine ligand (e.g., (S,S)-Me-DuPhos, 2.2 mol%) in degassed anhydrous methanol. Stir for 30 minutes.

    • Causality: Pre-stirring ensures complete ligand exchange, forming the active chiral Rh-complex necessary for stereocontrol.

  • Substrate Preparation : In a separate high-pressure reactor, dissolve the 2-(pyridin-2-yl)pyridinium chloride salt (1.0 equiv) in a mixture of methanol and formic acid/triethylamine (5:2 azeotrope).

    • Causality: The formate azeotrope acts as the hydride source for transfer hydrogenation, avoiding the need for high-pressure H₂ gas while providing a buffered acidic environment that maintains the substrate in its activated pyridinium form.

  • Reaction Execution : Transfer the catalyst solution to the reactor. Seal and heat to 60 °C for 24 hours under a nitrogen atmosphere.

  • Workup & Salt Formation : Cool the reactor, concentrate the mixture in vacuo, and partition between dichloromethane (DCM) and 1M NaOH to extract the free base. Dry the organic layer over Na₂SO₄, filter, and add 1.2 equivalents of 4M HCl in dioxane.

    • Causality: Isolating the product as the HCl salt prevents air-oxidation of the secondary amine and eliminates the risk of racemization at the C2 position during long-term storage.

Protocol B: Regioselective N-Acylation for Library Generation

Objective : Synthesize an amide derivative using (S)-2-(Piperidin-2-yl)pyridine HCl. Rationale : The HCl salt must be neutralized in situ. Using a highly reactive coupling reagent (HATU) ensures that the reaction proceeds faster than any potential base-catalyzed epimerization of the stereocenter.

Step-by-Step Procedure :

  • Free-Basing and Activation : To a solution of the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Stir for 10 minutes at room temperature.

    • Causality: Pre-activation forms the highly electrophilic OAt-ester, priming the system for rapid nucleophilic attack.

  • Substrate Addition : Add (S)-2-(Piperidin-2-yl)pyridine HCl (1.0 equiv) followed by an additional 1.5 equiv of DIPEA.

    • Causality: The second portion of DIPEA is strictly required to neutralize the HCl salt of the piperidine, liberating the nucleophilic secondary amine while leaving the pyridine nitrogen unreactive.

  • Reaction & Isolation : Stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution.

    • Causality: The LiCl wash is a highly efficient, self-validating step to partition residual DMF into the aqueous phase, preventing solvent contamination in the final library compound.

Visualization: Logical Workflow

Workflow A 2-(Pyridin-2-yl)pyridinium (Flat Precursor) B Rh-Catalyzed Asymmetric Reduction A->B Formate / Chiral Ligand C (S)-2-(Piperidin-2-yl)pyridine (3D Building Block) B->C Enantioselective Saturation D Regioselective N-Functionalization C->D Electrophile + DIPEA E Optimized Lead (High Fsp3 & Solubility) D->E PK/PD Enhancement

Figure 1: Workflow from flat precursor to 3D optimized lead via (S)-2-(Piperidin-2-yl)pyridine.

References[2] Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

Source: Nature Catalysis URL:[Link][1] Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Source: Frontiers in Chemistry (PubMed Central) URL:[Link][3] Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application Note: Using (S)-2-(Piperidin-2-yl)pyridine HCl as a Chiral Building Block

[1]

Part 1: Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride (also known as (S)-Anabasine HCl) is a high-value chiral scaffold bridging the gap between aliphatic heterocycles and aromatic coordination chemistry.[] Unlike simple chiral amines, this building block offers a rigid stereocenter adjacent to a pyridine ring, providing unique electronic properties for nicotinic acetylcholine receptor (nAChR) modulation and bidentate ligand design in asymmetric catalysis.

This guide addresses the specific challenges of working with this scaffold—primarily the hygroscopic nature of the salt and the risk of racemization at the C2 position under basic conditions. It provides validated protocols for its conversion to the free base and subsequent N-functionalization, ensuring high enantiomeric excess (

Part 2: Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule consists of a pyridine ring attached to the C2 position of a piperidine ring. The (S)-configuration at the C2 carbon is the naturally occurring form (found in Nicotiana species).[][2]

FeatureTechnical Implication
Stereocenter (C2) The (S)-configuration is critical for biological activity (nAChR binding) and chiral induction in catalysis.[]
Pyridine Nitrogen Acts as a weak base (

) and a robust coordination site for metals (e.g., Pd, Ir).
Piperidine Nitrogen A secondary amine (

) acting as the primary nucleophile for functionalization.
C2-Proton Acidity CRITICAL RISK: The electron-withdrawing nature of the pyridine ring increases the acidity of the C2 proton compared to simple piperidines, creating a risk of racemization via enamine/imide intermediates under strong basic conditions.
Stability & Storage
  • Form: Supplied as the Hydrochloride (HCl) salt to prevent oxidation and improve shelf-life.[]

  • Hygroscopicity: Highly hygroscopic.[] Must be stored in a desiccator.

  • Handling: Weighing should be performed quickly or in a glovebox to prevent water uptake, which alters stoichiometry in sensitive coupling reactions.

Part 3: Critical Protocol – Free-Basing (The "Gateway" Step)[1]

Most synthetic applications require the nucleophilic free amine. Attempting to use the HCl salt directly in reactions requiring non-nucleophilic bases can lead to incomplete conversion or solubility issues.

Protocol A: Quantitative Generation of Free Base

Objective: Isolate (S)-2-(Piperidin-2-yl)pyridine free base without racemization.[]

Reagents:

  • (S)-2-(Piperidin-2-yl)pyridine HCl (1.0 eq)[]

  • Dichloromethane (DCM) (HPLC Grade)[]

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve the HCl salt in a minimum volume of water (approx. 5 mL per gram). The solution will be acidic.

  • Neutralization: Cool the solution to 0°C in an ice bath. Slowly add 2M NaOH dropwise with stirring until pH reaches 12–13.

    • Expert Insight: Keeping the temperature low minimizes the kinetic energy available for proton exchange at the chiral center during the transient high-pH phase.

  • Extraction: Immediately extract the aqueous layer with DCM (

    
     vol).[] The free base is highly soluble in DCM.
    
  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 10 minutes, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at < 40°C .

    • Caution: The free base is a semi-volatile oil. Do not apply high vacuum for extended periods or heat excessively.

  • Validation: Measure Optical Rotation

    
    . Compare with literature value (typically 
    
    
    in ethanol) to confirm optical purity.[]

Part 4: Application Protocols

Application 1: Synthesis of Chiral N-Substituted Ligands (Reductive Amination)

Context: Creating bidentate N,N-ligands for asymmetric catalysis. Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and minimize racemization risks associated with strong bases.

Protocol:

  • Imine Formation:

    • Combine (S)-2-(Piperidin-2-yl)pyridine (free base, 1.0 eq) with the desired aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Mechanism:[][3][4] STAB is a mild reducing agent that selectively reduces the imine species without reducing the pyridine ring or causing epimerization.

  • Reaction: Stir at room temperature under Nitrogen for 4–12 hours. Monitor by TLC or LC-MS.[]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry, and concentrate.

  • Purification: Flash chromatography on silica gel (typically MeOH/DCM gradients).[]

Application 2: Amide Coupling for Medicinal Chemistry

Context: Synthesizing nAChR modulators.

Protocol:

  • Activation: Dissolve the carboxylic acid partner (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.

    • Why HATU? Fast activation minimizes the time the active ester exists, reducing the window for side reactions.

  • Coupling: Add (S)-2-(Piperidin-2-yl)pyridine HCl salt (1.0 eq) directly to the mixture.

    • Note: Here, using the HCl salt is acceptable because the excess DIPEA will generate the free amine in situ in the presence of the activated ester, trapping it immediately.

  • Reaction: Stir at 25°C for 2 hours.

  • Self-Validating Check: Check LC-MS for the M+1 peak. If the reaction stalls, do not heat. Heating amide couplings with chiral

    
    -substituted amines can lead to epimerization.[]
    

Part 5: Visualizing the Workflow & Risks[1]

The following diagram illustrates the critical decision pathways when processing this building block.

GStart(S)-2-(Piperidin-2-yl)pyridine HCl(Hygroscopic Salt)FreeBaseFree Base Generation(NaOH, 0°C, DCM)Start->FreeBaseNeutralizationCheckQC: Optical RotationCheck [α]DFreeBase->CheckRouteARoute A: Reductive Amination(Mild, High Retention of ee)Check->RouteAPassRouteBRoute B: Direct Alkylation(Strong Base Risk)Check->RouteBPassProductChiral Ligand / Drug Scaffold(Target Molecule)RouteA->ProductSTAB, AldehydeRouteB->ProductWeak Base (K2CO3)RacemateRacemized Product(Loss of Activity)RouteB->RacemateStrong Base (NaH/LDA)WARNING: C2 Deprotonation

Caption: Workflow logic for (S)-Anabasine utilization. Route A is preferred for maintaining chiral integrity.

Part 6: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Free-basing) Product volatility or water solubility.[]Do not over-dry on high vacuum. Saturate the aqueous layer with NaCl (salting out) before extraction to improve recovery.
Loss of Chirality (

drop)
Use of strong bases (e.g., NaH, KOtBu) or high heat (>80°C).Switch to mild bases (DIPEA, K₂CO₃). Ensure reaction temperature stays < 40°C.
Incomplete Reaction HCl salt not fully neutralized in situ.Pre-convert to free base using Protocol A before adding to the reaction mixture.

Part 7: References

  • Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine Product Sheet.[][5] Retrieved from []

  • Felpin, F. X., & Lebreton, J. (2004). Recent Advances in the Total Synthesis of Piperidine Alkaloids. European Journal of Organic Chemistry. (Context on Anabasine synthesis and stability).

  • Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.[6][7] AAPS Journal. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride.[] Retrieved from

  • Glorius, F., et al. (2004). Chiral Pyridine-Containing Ligands in Asymmetric Catalysis.[][8] (Context on ligand design using pyridine-piperidine scaffolds).

(S)-2-(Piperidin-2-YL)pyridine HCl for Novel Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-(Piperidin-2-YL)pyridine hydrochloride, a chiral piperidine derivative, presents a compelling scaffold for the development of novel therapeutics. Its structural similarity to key endogenous ligands and existing drugs makes it a molecule of significant interest, particularly in targeting neurological and psychiatric disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed application notes and protocols for the systematic evaluation of this compound. From initial physicochemical characterization to in-depth in vitro and in vivo pharmacological assessment, this guide emphasizes a rigorous, data-driven approach to unlock the therapeutic potential of (S)-2-(Piperidin-2-YL)pyridine HCl and its analogs.

PART 1: Foundational Characterization and Handling

A thorough understanding of the test article's fundamental properties is the bedrock of any successful drug discovery campaign. This section details the essential first steps in handling and characterizing (S)-2-(Piperidin-2-YL)pyridine HCl.

Physicochemical Properties and Quality Control

Prior to any biological evaluation, it is imperative to verify the identity, purity, and key physicochemical parameters of the (S)-2-(Piperidin-2-YL)pyridine HCl sample.

Table 1: Key Physicochemical Properties

PropertyTypical Value/MethodSignificance in Drug Development
Molecular Formula C₁₀H₁₄N₂ · HClDefines the elemental composition and molecular weight.
Molecular Weight 198.70 g/mol Crucial for accurate molar concentration calculations.
Appearance White to off-white solidA visual check for consistency and potential degradation.
Purity (HPLC) ≥95%Ensures that observed biological effects are attributable to the compound of interest.[1]
Chiral Purity (%ee) ≥98% (S)-enantiomerCritical, as different enantiomers can have distinct pharmacological profiles.[2]
Solubility Soluble in water and DMSODetermines appropriate vehicles for in vitro and in vivo studies.[1]
Storage and Handling Protocols

To maintain the integrity of the compound, proper storage and handling are essential.

  • Long-term Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • Short-term Storage: For frequent use, store at 2-8°C.

  • Solution Preparation: Prepare stock solutions in a suitable solvent such as sterile water or DMSO. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Workflow for Initial Characterization

Caption: Initial characterization workflow for (S)-2-(Piperidin-2-YL)pyridine HCl.

PART 2: In Vitro Pharmacological Evaluation

In vitro assays are fundamental to understanding the mechanism of action, potency, and selectivity of a drug candidate. Given the structural motifs of (S)-2-(Piperidin-2-YL)pyridine, nicotinic acetylcholine receptors (nAChRs) are a primary target class of interest.[3][4]

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are a robust method to determine the affinity of a compound for its molecular target.

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

Objective: To determine the binding affinity (Ki) of (S)-2-(Piperidin-2-YL)pyridine HCl for the α4β2 nicotinic acetylcholine receptor subtype.

Materials:

  • Cell membranes expressing human α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine.

  • Non-specific control: (-)-Nicotine.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Serially dilute (S)-2-(Piperidin-2-YL)pyridine HCl in assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of (-)-Nicotine.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the plate contents and wash to separate bound from unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Activity: Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes, provide direct functional characterization of ligand-gated ion channels.[5]

Protocol: Functional Characterization at α7 nAChRs using TEVC

Objective: To determine if (S)-2-(Piperidin-2-YL)pyridine HCl acts as an agonist or antagonist at the α7 nAChR.

Materials:

  • Xenopus laevis oocytes injected with human α7 nAChR cRNA.

  • TEVC setup with perfusion system.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Control agonist: Acetylcholine (ACh).

  • (S)-2-(Piperidin-2-YL)pyridine HCl.

Procedure:

  • Agonist Mode:

    • Clamp the oocyte at a holding potential of -70 mV.

    • Perfuse with increasing concentrations of (S)-2-(Piperidin-2-YL)pyridine HCl and record any elicited currents.

    • Determine the EC₅₀ and maximal response relative to ACh.

  • Antagonist Mode:

    • Apply a fixed concentration of ACh (e.g., EC₅₀) to establish a baseline current.

    • Co-apply increasing concentrations of (S)-2-(Piperidin-2-YL)pyridine HCl with the fixed concentration of ACh.

    • Measure the inhibition of the ACh-evoked current to determine the IC₅₀.

Cellular Functional Assays: Calcium Flux

For higher throughput screening, cell-based functional assays such as calcium flux measurements are invaluable.[5]

Protocol: FLIPR-based Calcium Flux Assay

Objective: To measure the functional potency of (S)-2-(Piperidin-2-YL)pyridine HCl in a cell line endogenously or recombinantly expressing nAChRs.

Materials:

  • A suitable cell line (e.g., SH-SY5Y or HEK293) expressing the target nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorometric Imaging Plate Reader (FLIPR).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

  • Plate cells in 96- or 384-well plates.

  • Load cells with the calcium-sensitive dye.

  • Use the FLIPR to measure baseline fluorescence.

  • Add varying concentrations of (S)-2-(Piperidin-2-YL)pyridine HCl and monitor the change in fluorescence over time.

  • Analyze the data to generate concentration-response curves and determine EC₅₀ values.[5]

In Vitro Evaluation Pathway

G A Target Identification (e.g., nAChRs) B Radioligand Binding (Affinity - Ki) A->B C Electrophysiology (Function - Agonist/Antagonist) B->C D Cellular Assays (Potency - EC50/IC50) C->D E Selectivity Profiling (Off-target screening) D->E F Lead Candidate Profile E->F

Caption: A streamlined in vitro evaluation cascade for (S)-2-(Piperidin-2-YL)pyridine HCl.

PART 3: In Vivo Pharmacological Assessment

Successful in vitro activity must translate to in vivo efficacy. This requires an understanding of the compound's pharmacokinetic properties and its effects in relevant animal models of disease.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Protocol: Rodent Pharmacokinetic Study

Objective: To determine key PK parameters of (S)-2-(Piperidin-2-YL)pyridine HCl following intravenous (IV) and oral (PO) administration.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice.

  • Formulated (S)-2-(Piperidin-2-YL)pyridine HCl for IV and PO dosing.

  • Blood collection supplies.

  • LC-MS/MS for bioanalysis.

Procedure:

  • Administer a single IV and PO dose to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Process blood to plasma and store at -80°C until analysis.

  • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Table 2: Representative Pharmacokinetic Parameters

ParameterDescriptionImportance
t₁/₂ (half-life) Time for drug concentration to decrease by half.Influences dosing frequency.
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the concentration-time curve.Represents total drug exposure.
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.A key parameter for oral drug development.
Efficacy in Animal Models of Cognition

Given the role of nAChRs in cognitive processes, evaluating (S)-2-(Piperidin-2-YL)pyridine HCl in models of learning and memory is a logical step.[6] The Novel Object Recognition (NOR) task is a widely used assay for recognition memory.[7]

Protocol: Novel Object Recognition (NOR) Task

Objective: To assess the potential of (S)-2-(Piperidin-2-YL)pyridine HCl to enhance cognitive performance.

Materials:

  • Rodents (mice or rats).

  • Open field arena.

  • A variety of objects differing in shape and texture.

  • Video tracking software.

Procedure:

  • Habituation: Allow animals to freely explore the empty arena for several days.

  • Familiarization Phase:

    • Administer (S)-2-(Piperidin-2-YL)pyridine HCl or vehicle at a predetermined time before the trial.

    • Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).

  • Test Phase (after a retention interval):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).

    • A positive DI indicates successful recognition memory. Compare the DI of treated animals to the vehicle control group.

PART 4: Data Integration and Candidate Selection

The culmination of these studies is the integration of all data to build a comprehensive profile of the drug candidate. This allows for an informed decision on whether to advance the molecule into further preclinical development.

Building a Candidate Profile

A successful drug candidate will ideally possess a balance of the following attributes:

  • High target affinity and potency.

  • Selectivity over other receptors to minimize side effects.

  • Favorable ADME properties, including oral bioavailability.

  • Demonstrable efficacy in a relevant animal model of disease.

  • A preliminary safety profile that suggests an acceptable therapeutic window.

Future Directions

If (S)-2-(Piperidin-2-YL)pyridine HCl demonstrates a promising profile, subsequent steps would include:

  • Lead Optimization: Synthesis and testing of analogs to improve upon the initial profile.

  • Expanded Safety Pharmacology: Assessment of effects on cardiovascular, respiratory, and central nervous systems.

  • Toxicology Studies: Formal GLP toxicology studies to support an Investigational New Drug (IND) application.

By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the therapeutic potential of (S)-2-(Piperidin-2-YL)pyridine HCl, paving the way for the development of novel medicines.

References

  • U.S. National Library of Medicine. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • ChemicalBook. (2026). (-)-ANABASINE | 494-52-0.
  • MedChemExpress. (2026). Anabasine hydrochloride | nAChR Agonist.
  • The Journal of Neuroscience. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.
  • National Center for Biotechnology Information. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.
  • Cayman Chemical. (±)-Anabasine (hydrochloride).
  • Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4.
  • National Center for Biotechnology Information. ANABASINE DIHYDROCHLORIDE - Inxight Drugs.
  • Frontiers Media S.A. (2015).
  • WuXi AppTec. CNS Disease Models and Safety Pharmacology Testing.
  • bioRxiv. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging.
  • BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.
  • National Center for Biotechnology Information. (2021). Cognition Models and Drug Discovery.
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  • eScholarship, University of California. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.
  • Broad Institute. (2025).
  • MDPI. (2021).
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973.
  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules.
  • National Center for Biotechnology Information. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease.
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  • MDPI. (2025). New Approach for Targeting Small-Molecule Candidates for Intrinsically Disordered Proteins.
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  • Vipergen. Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy.
  • Organic Chemistry Portal. Pyridine synthesis.
  • PharmaFeatures. (2024).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • DovePress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • Wikipedia. Piperidine.
  • Scribd. Pyridine: Synthesis and Medicinal Uses - Chemical Reactions.
  • U.S. National Library of Medicine. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9.
  • U.S. National Library of Medicine. (2018). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities.

Sources

Application Note: Pharmacological Profiling and Experimental Design for (S)-2-(Piperidin-2-YL)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-YL)pyridine hydrochloride, commonly known as (S)-Anabasine HCl, is a naturally occurring chiral alkaloid and a potent nicotinic acetylcholine receptor (nAChR) agonist[1]. Due to its structural homology with (S)-nicotine—differing primarily by the substitution of a pyrrolidine ring with a six-membered piperidine ring—it serves as a critical biochemical probe in neuropharmacology[1][2]. This application note provides a comprehensive, self-validating experimental framework for researchers evaluating the binding kinetics and functional efficacy of (S)-Anabasine HCl at central nervous system (CNS) nAChRs.

Mechanistic Causality & Pharmacological Profile

The pharmacological distinction between (S)-Anabasine and (S)-Nicotine is driven by strict steric and conformational constraints. The larger piperidine ring of (S)-Anabasine is less energetically favorable for binding within the confined orthosteric pocket of the α4β2 nAChR subtype, resulting in a ~10-fold reduction in potency compared to nicotine[2]. Conversely, the expanded binding pocket of the homomeric α7 nAChR accommodates the piperidine ring more efficiently, granting (S)-Anabasine an approximately threefold higher potency at α7 receptors relative to nicotine[2].

Understanding this receptor-subtype selectivity is crucial for designing assays targeting neurodegenerative diseases, where α7 nAChR activation is linked to neuroprotection and cognitive enhancement[2].

Pathway Ligand (S)-Anabasine HCl Receptor nAChR (α7 / α4β2) Ligand->Receptor Agonism IonChannel Ca2+ / Na+ Influx Receptor->IonChannel Channel Opening Signaling Kinase Cascade IonChannel->Signaling Depolarization Outcome Neuroprotection Signaling->Outcome Gene Expression

(S)-Anabasine HCl mediated nAChR activation and downstream cellular signaling.

Quantitative Data Summary

The following table summarizes the comparative pharmacological metrics of (S)-Anabasine against (S)-Nicotine, establishing the baseline expectations for assay validation.

LigandTarget ReceptorRelative Potency (vs. Nicotine)Binding Affinity ProfileEfficacy (vs. ACh)
(S)-Anabasine HCl α4β2 nAChR~10-fold lowerLower affinity than α7Partial to Full Agonist
(S)-Anabasine HCl α7 nAChR~3-fold higher~5-fold tighter than α4β2Full Agonist
(S)-Nicotine α4β2 nAChRBaseline (1x)High (Reference)Full Agonist
(S)-Nicotine α7 nAChRBaseline (1x)Moderate (Reference)Full Agonist

Data synthesized from comparative in vitro pharmacological studies[2][3].

Experimental Workflows & Protocols

To ensure high-fidelity data, the experimental design relies on orthogonal validation: combining radioligand displacement (to determine thermodynamic binding affinity,


) with two-electrode voltage clamp (TEVC) electrophysiology (to determine functional efficacy, 

).

Workflow Prep Compound Prep (S)-Anabasine HCl Assay1 Receptor Binding Radioligand Assay Prep->Assay1 Assay2 Electrophysiology Xenopus Oocytes Prep->Assay2 Data Data Analysis IC50 / EC50 Assay1->Data Assay2->Data

Orthogonal workflow for the pharmacological profiling of (S)-Anabasine HCl.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Rationale: Competitive binding assays using subtype-specific radioligands ([³H]epibatidine for α4β2; [¹²⁵I]α-bungarotoxin for α7) isolate the binding event from channel gating, providing pure affinity data without the confounding variable of receptor desensitization.

Step-by-Step Methodology:

  • Tissue/Membrane Preparation: Homogenize rat brain tissue (or transfected HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Compound Preparation: Dissolve (S)-Anabasine HCl in distilled water or DMSO[4]. Critical: Ensure final assay DMSO concentration is <0.1% to prevent solvent-induced membrane fluidization, which alters receptor conformation. Prepare a 10-point serial dilution (10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., 0.5 nM [³H]epibatidine), 50 µL of (S)-Anabasine HCl dilution, and 100 µL of membrane suspension.

  • Equilibration: Incubate at room temperature for 2 hours to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged alkaloid.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

Protocol B: Xenopus Oocyte Electrophysiology (Functional Efficacy)

Rationale:Xenopus laevis oocytes lack endogenous nAChRs, providing a null-background system. By microinjecting specific human nAChR cRNA ratios, researchers can precisely control receptor stoichiometry and isolate subtype-specific responses[3].

Step-by-Step Methodology:

  • cRNA Microinjection: Inject defolliculated Xenopus oocytes with 1-5 ng of cRNA encoding human α4, β2, or α7 subunits. Incubate at 18°C in ND96 buffer for 2-5 days to allow robust surface receptor expression[3].

  • TEVC Setup: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Voltage-clamp the membrane potential at -70 mV.

  • Perfusion: Continuously perfuse oocytes with calcium-free ND96 buffer. Causality: Omitting calcium prevents the secondary activation of endogenous calcium-activated chloride channels, which would otherwise confound the measurement of α7 nAChR-mediated inward currents.

  • Agonist Application: Apply (S)-Anabasine HCl via a rapid, computer-controlled gravity-fed perfusion system. Record the peak inward current.

  • Normalization: Normalize all (S)-Anabasine responses to the maximal response elicited by a saturating concentration (100 µM) of Acetylcholine (ACh)[3].

Trustworthiness & Assay Self-Validation

A robust protocol must be self-diagnosing. Implement the following criteria to guarantee data integrity:

  • Non-Specific Binding (NSB) Check: In Protocol A, include 10 µM non-radioactive nicotine to define NSB. The signal-to-background ratio (Total Binding / NSB) must be ≥ 5. If it falls below this threshold, increase the PEI concentration during filter pre-soaking.

  • Receptor Desensitization Control: (S)-Anabasine induces rapid desensitization, particularly at α7 receptors. Always apply the lowest concentrations first. Monitor the ACh control response before and after the (S)-Anabasine concentration-response curve; if the post-curve ACh response drops by >15%, extend the washout period (standard is 3-5 minutes).

  • Stereopurity Verification: Because (S)-Anabasine is a chiral compound, ensure >98% enantiomeric excess (ee) via chiral HPLC prior to assays. Trace contamination by the (R)-enantiomer will skew the observed pharmacological kinetics, as enantiomers possess distinct binding affinities[2][3].

References

1.[1] CymitQuimica. CAS 494-52-0: Anabasine. Available at: 2.[2] National Institutes of Health (PMC). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Available at: 3.[4] ChemicalBook. (-)-ANABASINE | 13078-04-1. Available at: 4.[3] ResearchGate. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Available at:

Sources

Analytical methods for (S)-2-(Piperidin-2-YL)pyridine hcl characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as (S)-Anabasine HCl) is a piperidine alkaloid and a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3][4] Unlike its structural isomer nicotine, anabasine is often used as a chiral building block and a biomarker for tobacco exposure.[1] In drug development, the specific characterization of the (S)-enantiomer salt form is critical due to the distinct pharmacological profiles of enantiomers and the impact of salt formation on solubility and bioavailability.[1]

This guide provides a detailed protocol for the structural elucidation, purity analysis, and stereochemical verification of (S)-Anabasine HCl.[1] It moves beyond standard monographs to offer a self-validating analytical workflow suitable for IND-enabling studies.[1][2]

Part 1: Structural Identification & Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal structural assignment and confirmation of the salt form. Causality: Protonation of the piperidine nitrogen in the HCl salt induces significant downfield chemical shifts compared to the free base.[1] Performing NMR in D₂O ensures the molecule remains in its protonated state, providing a stable spectral fingerprint.[1]

  • 1H NMR (D₂O, 400 MHz):

    • Pyridine Ring: Look for characteristic aromatic signals in the δ 7.5 – 8.8 ppm range.[1] The proton at position 6 (adjacent to nitrogen) will be the most deshielded (~δ 8.6-8.8 ppm).[1][2]

    • Chiral Center (C2'): The methine proton at the chiral center (piperidine ring) typically appears as a doublet of doublets around δ 4.2 – 4.5 ppm, significantly shifted downfield from the free base (~δ 3.6 ppm) due to the adjacent cationic nitrogen.[1]

    • Piperidine Ring: Multiplets for the methylene protons (C3'-C6') appear between δ 1.6 – 3.5 ppm.[1][2]

  • 13C NMR: Expect 10 distinct carbon signals. The pyridine carbons will resonate between 125-150 ppm, while piperidine carbons appear in the 20-60 ppm range.[1][2]

Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Method: ESI-MS (Positive Mode).[1][2]

  • Parent Ion: [M+H]⁺ = m/z 163.1.[1]

  • Key Fragments (MS/MS):

    • m/z 84: Characteristic piperidine ring cleavage (retro-Diels-Alder type).[1][2]

    • m/z 133: Loss of C₂H₅N (ring opening).[1]

    • m/z 106: Pyridine-ethyl fragment.[1][2]

Counter-ion Analysis (Chloride Content)

Objective: Confirm stoichiometry (Mono- vs. Dihydrochloride). Method: Ion Chromatography (IC) or Potentiometric Titration with AgNO₃.[1]

  • Target: Theoretical chloride content for Monohydrochloride (C₁₀H₁₅ClN₂) is ~17.8%.[1] For Dihydrochloride (C₁₀H₁₆Cl₂N₂), it is ~30.2%.[1]

  • Note: Anabasine has two basic nitrogens (pyridine pKa ~3.0, piperidine pKa ~11.0).[1] The monohydrochloride is the most stable pharmaceutical salt, formed at the more basic piperidine nitrogen.[1]

Part 2: Purity & Impurity Profiling

Achiral HPLC-UV/MS Method

Challenge: Alkaloids like anabasine often tail severely on standard C18 columns due to interaction with residual silanols.[1][2] Solution: Use a high-pH stable column with a basic mobile phase to suppress ionization of silanols and improve peak shape.[1][2]

Protocol: High-pH Reverse Phase

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine λmax).[1]

  • Self-Validation: Resolution (Rs) between Anabasine and Anatabine (common impurity) must be > 1.5.[1][2]

Part 3: Stereochemical Purity (Chiral Analysis)

Objective: Quantify the (R)-enantiomer impurity. The (S)-enantiomer is the natural product; the (R)-enantiomer may be present if synthesized via non-stereoselective routes or through racemization.[1][2]

Chiral HPLC Method (Direct)

Mechanism: The AGP (α1-acid glycoprotein) column is highly effective for separating basic drugs.[1][2]

  • Column: Chiralpak AGP, 5 µm, 4.0 x 100 mm.[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.5) / Isopropanol (98:2 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 20°C (Lower temperature often improves chiral resolution).[1]

  • Expected Elution: (R)-Anabasine typically elutes before (S)-Anabasine on protein-based phases (confirm with racemic standard).[1][2]

Part 4: Solid State Characterization

  • DSC (Differential Scanning Calorimetry):

    • Expectation: The HCl salt will have a sharp melting endotherm significantly higher than the free base (which melts at ~9°C).[1] Look for melting >200°C (decomposition often occurs near melting).[1]

  • Hygroscopicity:

    • Caution: Piperidine alkaloid salts can be hygroscopic.[1] Perform DVS (Dynamic Vapor Sorption) if the material becomes deliquescent.[1] Store in a desiccator at -20°C.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing the compound, from crude salt to validated reference standard.

Anabasine_Characterization cluster_Identity Identity & Stoichiometry cluster_Purity Purity Profiling cluster_SolidState Solid State Sample Crude (S)-Anabasine HCl NMR 1H/13C NMR (D2O) Confirm Structure & Salt Shift Sample->NMR IC Ion Chromatography Confirm Cl- Stoichiometry Sample->IC MS ESI-MS Parent Ion m/z 163 Sample->MS HPLC_Achiral RP-HPLC (pH 10) Chemical Purity >98% NMR->HPLC_Achiral Structure Confirmed IC->HPLC_Achiral MS->HPLC_Achiral HPLC_Chiral Chiral HPLC (AGP) Enantiomeric Excess (ee) >99% HPLC_Achiral->HPLC_Chiral Purity Acceptable DSC DSC/TGA Melting Point & Solvates HPLC_Chiral->DSC ee Acceptable Release Release as Reference Standard DSC->Release Physicochemical Props Defined

Caption: Analytical lifecycle for (S)-Anabasine HCl, ensuring identity, chemical purity, and stereochemical integrity before release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205586, Anabasine. PubChem. Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). Anabasine Mass Spectrum and Gas Chromatography Data.[1] NIST Chemistry WebBook.[1] Available at: [Link][1][2]

  • Ji, H., et al. (2019). Determination of Tobacco Alkaloid Enantiomers Using Reversed Phase UPLC/MS/MS.[1] Heliyon, 5(4), e01719.[1] (Demonstrates chiral separation concepts). Available at: [Link]

  • McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine... and the Minor Tobacco Alkaloids.[1] PLOS ONE. Available at: [Link][1][2]

Sources

HPLC and NMR analysis of (S)-2-(Piperidin-2-YL)pyridine hcl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a validated analytical workflow for the characterization of (S)-2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as (S)-Anabasine HCl). As a potent nicotinic acetylcholine receptor (nAChR) agonist and a critical chiral building block in drug discovery, the enantiomeric purity and salt stoichiometry of this compound are paramount. This guide provides a dual-methodology approach: High-Performance Liquid Chromatography (HPLC) for chemical and optical purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and counter-ion stoichiometry.

Introduction & Compound Significance

(S)-2-(Piperidin-2-yl)pyridine is a minor tobacco alkaloid structurally related to nicotine. Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, imparting distinct pharmacological selectivity for


 and 

nAChR subtypes.

In pharmaceutical development, the (S)-enantiomer is the bioactive form found in nature (Nicotiana spp.). The presence of the (R)-enantiomer or chemical impurities (such as anatabine or nicotine) can skew toxicological data and receptor binding assays. Furthermore, as a hydrochloride salt, the compound's hygroscopicity requires precise handling during weighing and solvation to ensure accurate molarity in biological assays.

Chemical Profile:

  • IUPAC Name: (S)-2-(Piperidin-2-yl)pyridine hydrochloride

  • Molecular Formula:

    
     (Typically mono- or dihydrochloride)
    
  • MW (Free Base): 162.23 g/mol [1][2]

  • Chiral Center: C2' on the piperidine ring.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for the complete characterization of the sample.

Anabasine_Analysis_Workflow cluster_HPLC Chromatographic Analysis (HPLC) cluster_NMR Spectroscopic Analysis (NMR) Sample Raw Sample: (S)-Anabasine HCl Prep Sample Preparation (Solvent Selection) Sample->Prep Method_A Method A: Achiral RP-HPLC (Chemical Purity) Prep->Method_A Decision_HPLC Purity > 98%? Method_A->Decision_HPLC Method_B Method B: Chiral HPLC (Enantiomeric Excess) NMR_H 1H NMR (D2O) (Structure & Salt Stoichiometry) Method_B->NMR_H Decision_HPLC->Prep No (Re-purify) Decision_HPLC->Method_B Yes NMR_C 13C NMR (Carbon Skeleton) NMR_H->NMR_C Report Final Certificate of Analysis (CoA) NMR_C->Report

Figure 1: Integrated analytical workflow for (S)-Anabasine HCl characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

We employ a two-tier HPLC strategy. Method A uses Reversed-Phase (RP) chromatography to determine chemical purity (separation from synthetic byproducts). Method B uses Chiral chromatography to determine enantiomeric excess (% ee).

Method A: Achiral Chemical Purity (RP-HPLC)

Rationale: The pyridine and piperidine nitrogens are basic. Standard C18 methods often result in peak tailing due to interaction with residual silanols. We utilize a high-pH stable column with an ammonium formate buffer to deprotonate residual silanols and improve peak symmetry.

  • Instrument: Agilent 1200/1260 Infinity or equivalent with DAD.

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate, pH 8.5 (Adjusted with

      
      ).
      
    • B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    Time (min) % A % B
    0.0 95 5
    15.0 60 40
    20.0 10 90

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.

Method B: Chiral Purity (Enantiomeric Separation)

Rationale: Separation of (S)-Anabasine from (R)-Anabasine requires a selector capable of distinguishing the spatial orientation of the piperidine ring relative to the pyridine. The Chiralpak AGP (


-acid glycoprotein) column is the industry standard for basic drugs.
  • Column: Chiralpak AGP (4.0 x 100 mm, 5 µm).[4]

  • Mobile Phase: 30 mM Ammonium Formate (pH 8.0) / Methanol (90:10 v/v).[4]

  • Flow Rate: 0.4 mL/min (Lower flow rate is critical for AGP columns).

  • Detection: UV @ 260 nm.

  • Expected Retention:

    • (S)-Anabasine: ~6-8 min (First eluting enantiomer typically, but must be verified with racemic standard).

    • (R)-Anabasine: ~10-12 min.[5]

System Suitability Parameters (Acceptance Criteria):

Parameter Requirement

| Resolution (


) | > 1.5 (Baseline separation) |
| Tailing Factor (

) | 0.8 - 1.5 | | Theoretical Plates (

) | > 2000 | | Injection Precision (RSD) | < 1.0% (n=5) |

Protocol 2: Nuclear Magnetic Resonance (NMR)

NMR is used to confirm the structure and, crucially, to determine the salt form (mono- vs. di-HCl) and residual solvent content.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
    • Note:

      
       is preferred over 
      
      
      
      or DMSO-
      
      
      for the HCl salt because the salt is highly water-soluble, and
      
      
      eliminates the exchangeable NH proton signals, simplifying the aliphatic region.
  • Concentration: 10-15 mg in 600 µL solvent.

  • Reference: Internal TMSP (Trimethylsilylpropanoic acid) at 0.00 ppm or residual HDO peak (~4.79 ppm).

1H NMR Assignments (500 MHz, D2O)

The spectrum will show distinct aromatic (pyridine) and aliphatic (piperidine) regions.

RegionShift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
Aromatic 8.6 - 8.8Doublet (d)1HPy-H6Most deshielded, adjacent to Pyridine N.
8.5 - 8.7Doublet (d)1HPy-H2Adjacent to Pyridine N.
8.0 - 8.2Doublet (d)1HPy-H4Para to Pyridine N.
7.6 - 7.8Doublet of Doublets (dd)1HPy-H5Meta to Pyridine N.
Aliphatic 4.3 - 4.5Multiplet (m)1HPip-H2'Chiral Center .[5] Methine proton.
3.4 - 3.6Multiplet (m)1HPip-H6'aAxial proton adjacent to amine.
3.0 - 3.2Multiplet (m)1HPip-H6'bEquatorial proton adjacent to amine.
1.6 - 2.2Multiplets6HPip-H3',4',5'Remaining methylene ring protons.

Critical Quality Attribute - Salt Stoichiometry: To determine if the sample is Mono-HCl or Di-HCl:

  • Perform a quantitative NMR (qNMR) experiment using a known mass of internal standard (e.g., Maleic Acid).

  • Alternatively, potentiometric titration is recommended for precise chloride content, but NMR chemical shifts of the pyridine protons are pH-dependent. In

    
     (neutral pH), the shifts listed above correspond to the cationic form.
    

Troubleshooting & Expert Insights

Issue: Peak Tailing in HPLC
  • Cause: Interaction between the basic amine of the piperidine ring and acidic silanols on the column stationary phase.

  • Solution: Ensure the Mobile Phase pH is basic (pH > 8) using Ammonium Formate/Ammonium Hydroxide. This keeps the silanols deprotonated (neutral) or the amine deprotonated (neutral), reducing ionic interaction. Alternatively, use a "End-capped" column specifically designed for bases (e.g., Agilent Zorbax Eclipse Plus C18).

Issue: "Missing" Protons in NMR
  • Observation: The integration sum is lower than expected (e.g., missing 2 protons).

  • Explanation: In

    
    , the amine protons (
    
    
    
    on piperidine and
    
    
    on pyridine nitrogen) exchange rapidly with deuterium and become silent (
    
    
    ). This is normal and confirms the presence of exchangeable protons.
Issue: Chiral Resolution Loss
  • Cause: AGP columns are sensitive to organic modifier concentration and temperature.

  • Solution: Do not exceed 15% organic modifier (Methanol/Acetonitrile). Maintain temperature strictly at 20-25°C. Higher temperatures can degrade the protein stationary phase and reduce enantioselectivity.

References

  • Ji, H., et al. (2019).[4] "Determination of Tobacco Alkaloid Enantiomers Using Reversed Phase UPLC/MS/MS." Heliyon, 5(4), e01719. [4]

  • Sigma-Aldrich. "Product Specification: (S)-2-(Piperidin-2-yl)pyridine."

  • PubChem. "Anabasine Compound Summary." National Library of Medicine.

  • Tocris Bioscience. "Technical Data: (+)-Anabasine hydrochloride."

  • Zhang, T., et al. (2012). "Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation." Journal of Chromatography A, 1269, 208-216.

Sources

Mass spectrometry of (S)-2-(Piperidin-2-YL)pyridine hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation and Chiral Profiling of (S)-2-(Piperidin-2-yl)pyridine HCl (Anabasine) by LC-MS/MS

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine, commonly known as (S)-Anabasine , is a minor tobacco alkaloid and a structural isomer of nicotine. In drug development and clinical toxicology, Anabasine serves as a critical biomarker to distinguish between tobacco use and Nicotine Replacement Therapy (NRT), as it is present in tobacco leaf but absent in purified pharmaceutical nicotine formulations.

This application note details a robust LC-MS/MS workflow for the quantification and enantiomeric separation of Anabasine HCl. Unlike generic protocols, this guide addresses the specific challenge of isobaric interference from nicotine (MW 162.23) and provides a mechanistic explanation of the fragmentation pathways required for high-specificity Multiple Reaction Monitoring (MRM).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the analyte is the first step in method development. The hydrochloride salt form (HCl) increases water solubility, necessitating specific pH adjustments during extraction.

PropertyData
Common Name (S)-Anabasine HCl
IUPAC Name (S)-3-(piperidin-2-yl)pyridine hydrochloride
CAS Number 494-52-0 (Free base); 15251-47-5 (HCl salt)
Molecular Formula C₁₀H₁₄N₂[1][2] · HCl
Exact Mass (Free Base) 162.1157 Da
Monoisotopic Mass [M+H]⁺ 163.1230 Da
pKa (Piperidine N) ~11.0 (Requires pH >12 for extraction)
pKa (Pyridine N) ~3.0
LogP 0.97 (Free base)

Mass Spectrometry Mechanics: The "Why" Behind the Method

Ionization Source: Electrospray Ionization (ESI)

Positive mode ESI (ESI+) is the gold standard for Anabasine. The molecule contains a secondary amine on the piperidine ring (highly basic) and a tertiary amine on the pyridine ring. The piperidine nitrogen is the primary site of protonation, yielding the


 precursor ion at m/z 163.1 .
Fragmentation Mechanism & Isobaric Resolution

A critical challenge in Anabasine analysis is distinguishing it from Nicotine , which shares the same precursor mass (m/z 163.1).

  • Nicotine Fragmentation: Characterized by the loss of methylamine (m/z 163 → 132) or the pyrrolidine ring cleavage (m/z 163 → 106).

  • Anabasine Fragmentation: Characterized by the cleavage of the piperidine ring. The most abundant product ion is m/z 120 , resulting from the loss of a propyl group (

    
    ) or ring opening/elimination dynamics unique to the six-membered ring.
    

Expert Insight: Do not rely solely on retention time. You must monitor the 163.1


 120.1 transition to confirm Anabasine identity.
Visualization: Fragmentation Pathway

AnabasineFragmentation Precursor Precursor Ion [M+H]+ m/z 163.1 (Protonated Piperidine N) Intermediate Ring Opening (Piperidine Cleavage) Precursor->Intermediate CID Energy Nicotine Interference: Nicotine m/z 163.1 Precursor->Nicotine Isobaric Prod_120 Primary Product m/z 120.1 (Pyridine-C2H3N+) Intermediate->Prod_120 Loss of C3H7 (-43 Da) Prod_80 Secondary Product m/z 80.1 (Pyridine Ring Ion) Intermediate->Prod_80 High Energy Nic_Prod Nicotine Product m/z 132.1 Nicotine->Nic_Prod Distinct Pathway

Caption: Comparative fragmentation pathway highlighting the specific m/z 120 transition for Anabasine versus the m/z 132 transition for Nicotine.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Because Anabasine HCl is a salt, it is highly polar. Direct organic extraction will fail. You must neutralize the salt to its free base form to drive it into the organic layer.

Reagents:

  • Internal Standard (IS): (±)-Anabasine-d4 (Preferred) or N-Methylanabasine.

  • Alkalinizing Buffer: 5M NaOH.

  • Extraction Solvent: Dichloromethane (DCM) : Diethyl Ether (50:50 v/v).[3]

  • Reconstitution Solution: 10 mM Ammonium Formate : Methanol (90:10).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

  • Spike: Add 20 µL of IS working solution (100 ng/mL).

  • Alkalinize (Critical Step): Add 50 µL of 5M NaOH . Vortex for 30s.

    • Why? The pKa of the piperidine nitrogen is ~11. pH must be >12 to ensure 99% of the molecule is uncharged (lipophilic).

  • Extract: Add 1.5 mL of DCM:Ether (50:50). Shake/tumble for 10 mins.

  • Phase Separation: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer the lower organic layer to a clean tube.

  • Acidify & Dry: Add 10 µL of 0.1M HCl (optional, stabilizes analyte) and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Reconstitution Solution.

Protocol B: LC-MS/MS Parameters

Chromatography (Achiral Quantitation): To separate Anabasine from Nicotine and matrix interferences, a Biphenyl or HILIC column is recommended over standard C18.

  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[4]

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Chromatography (Chiral Profiling): If distinguishing (S)-Anabasine from (R)-Anabasine is required:

  • Column: Chiralpak AGP (immobilized α1-acid glycoprotein) or Lux Cellulose-2.

  • Conditions: Isocratic elution often required for baseline enantiomeric resolution.

MS/MS Acquisition (MRM Table):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
Anabasine 163.1120.1 5022Quantifier
Anabasine 163.180.15035Qualifier
Nicotine (Ref) 163.1132.15020Exclusion
Anabasine-d4 167.1124.15022Internal Std

Data Analysis & Validation Criteria

System Suitability Test (SST)

Before running samples, verify:

  • Resolution (

    
    ):  > 1.5 between Nicotine (RT ~2.5 min) and Anabasine (RT ~2.8 min) on Biphenyl columns.
    
  • Sensitivity: S/N > 10 for the LLOQ standard (typically 1.0 ng/mL).

Linearity & Matrix Effects
  • Range: 1.0 ng/mL to 500 ng/mL (Quadratic regression often fits better due to detector saturation at high levels).

  • Matrix Effect: Tobacco alkaloids are prone to ion suppression in urine.[5] If IS response varies >20% between samples, consider diluting the sample 1:5 prior to extraction.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. Link

  • Jacob, P., et al. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. Link

  • Ji, H., et al. (2019).[6] Determination of Tobacco Alkaloid Enantiomers Using Reversed Phase UPLC/MS/MS. Heliyon. Link

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(Piperidin-2-YL)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-(Piperidin-2-YL)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Introduction

(S)-2-(Piperidin-2-YL)pyridine, an analogue of the tobacco alkaloid anabasine, is a valuable chiral intermediate in pharmaceutical research.[1][2] Its synthesis, typically achieved through the asymmetric hydrogenation of a pyridine precursor, is a process that demands precision and a keen understanding of catalytic chemistry.[3][4] The aromaticity of the pyridine ring makes its reduction challenging, and the presence of two basic nitrogen atoms introduces specific hurdles, most notably catalyst poisoning and purification difficulties.[5][6] This document provides a structured approach to identifying and solving the most common issues in its synthesis and subsequent conversion to the stable hydrochloride salt.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My asymmetric hydrogenation is extremely slow, or has stalled completely. What's going wrong?

This is the most frequently encountered issue and almost always points to catalyst deactivation, a phenomenon known as catalyst poisoning.

Root Cause Analysis: The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly coordinate to the active sites of transition metal catalysts (e.g., Rhodium, Iridium, Palladium).[7] This binding blocks the substrate from accessing the catalyst, effectively halting the hydrogenation process.

Troubleshooting Steps:

  • Acidification of the Reaction Medium: The most effective countermeasure is to protonate the basic nitrogen atoms. By adding a stoichiometric amount of acid, you form a pyridinium salt.[5][8] This sequesters the lone pair, preventing it from binding to and poisoning the catalyst.

    • Recommended Action: Use glacial acetic acid as a solvent or co-solvent.[9] Alternatively, if using a neutral solvent like methanol or ethanol, add one equivalent of a strong acid like HCl (as a solution in ether or dioxane) relative to your substrate.[5]

  • Increase Hydrogen Pressure and/or Temperature: While a first-line solution is acidification, increasing the hydrogen pressure (e.g., from 500 psi to 1000 psi) and/or temperature can sometimes provide the necessary energy to overcome the deactivation barrier.[6][9]

    • Caution: This approach can lead to a loss of enantioselectivity or the formation of side products. It should be attempted cautiously after acidification proves insufficient.

  • Evaluate Catalyst Loading: While not ideal from an economic standpoint, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial poisoning.[5]

  • Catalyst Choice: Ensure you are using a catalyst system known for its resilience or high activity in pyridine hydrogenation. Iridium-based catalysts, such as those with chiral P,N ligands (e.g., MeO-BoQPhos), have shown high efficacy for the asymmetric reduction of activated pyridinium salts.[4][10]

Question 2: I've successfully synthesized the piperidine, but the enantiomeric excess (ee) is much lower than expected. How can I prevent racemization?

Maintaining stereochemical integrity is critical. Loss of 'ee' can occur if the chiral center is epimerized at any point after its formation.

Root Cause Analysis: The proton alpha to the pyridine ring in the piperidine product can be labile under certain conditions. The presence of a strong base can deprotonate this position, leading to a planar intermediate (an enamine or equivalent), which can be re-protonated from either face, resulting in racemization. A patent for related pyridine derivatives describes racemization under basic conditions.[11]

Troubleshooting Steps:

  • Maintain Acidic or Neutral pH During Work-up: Avoid exposing the chiral product to basic conditions for extended periods. After the reaction, do not quench with a strong base until you are ready to isolate the product. Perform extractions and purifications under neutral or slightly acidic conditions where possible.

  • Temperature Control: Perform the work-up and purification at or below room temperature. Elevated temperatures can accelerate the rate of epimerization, especially if trace amounts of base are present.

  • Prompt Conversion to HCl Salt: The most effective way to protect the chiral center from racemization is to convert the free base to its stable hydrochloride salt immediately after purification. The protonated piperidinium nitrogen is electron-withdrawing, which reduces the lability of the alpha-proton and locks the conformation.

Question 3: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Impurity profiles can be complex, arising from incomplete reactions, over-reduction, or side reactions of the starting materials or product.

Common Impurities & Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to catalyst poisoning or insufficient reaction time/pressure.Address catalyst poisoning as per Q1. Monitor reaction to completion via TLC or GC/MS.
Tetrahydropyridine Intermediate Incomplete hydrogenation. The reduction of pyridine to piperidine is a stepwise process.[12]Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring.
Over-reduced Byproducts If other reducible functional groups (e.g., nitro, esters) are present on the molecule.Use a more chemoselective catalyst. Pd/C is often effective for reducing nitro groups without touching the pyridine ring under the right conditions.[5]
N-Alkylated Piperidine If using alcoholic solvents (e.g., methanol, ethanol) at high temperatures with certain catalysts, N-alkylation can occur.[13]Use a non-alkylating solvent like THF or switch to a milder catalyst system that operates at lower temperatures.
Question 4: I'm struggling with the purification of the (S)-2-(Piperidin-2-YL)pyridine free base. Column chromatography gives severe tailing. What should I do?

The basicity of the dual nitrogen atoms in the product makes it "sticky" on standard silica gel, leading to poor separation and low recovery.

Purification Workflow:

  • Primary Purification: Acid-Base Extraction: This is the most effective method for separating your basic product from non-basic impurities.[14]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Carefully basify the aqueous layer to >pH 10 with a strong base (e.g., 6M NaOH), keeping the solution cool in an ice bath.

      • Extract the liberated free base back into an organic solvent (3x).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Secondary Purification: Column Chromatography (If Necessary):

    • Mitigating Tailing: To prevent streaking on silica gel, add a small amount of a volatile tertiary amine to your eluent system.[14]

    • Recommended Eluent: Start with a dichloromethane/methanol system and add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.

Question 5: I have the pure free base, but I'm getting an oil or a sticky solid when I try to make the HCl salt. How do I get a crystalline solid?

Proper salt formation is crucial for the long-term stability, handling, and analysis of your compound.

Root Cause Analysis: Oiling out during salt formation is often due to using an inappropriate solvent, incorrect stoichiometry of the acid, or the presence of residual water.

Protocol for Crystalline HCl Salt Formation:

  • Ensure Anhydrous Conditions: The free base and all solvents must be scrupulously dry. Residual water can interfere with crystallization.

  • Solvent Selection: Choose a solvent system in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Common choices include:

    • Diethyl ether

    • Methyl tert-butyl ether (MTBE)

    • Ethyl acetate

    • Isopropanol/Ether mixtures

  • Stoichiometry is Key: Accurately determine the moles of your pure free base. Add exactly one equivalent of HCl. Using a pre-titrated solution of HCl in a solvent like diethyl ether or 2-propanol is highly recommended. Adding excess acid can lead to the formation of a hygroscopic di-hydrochloride salt.

  • Procedure:

    • Dissolve the pure free base in your chosen anhydrous solvent (e.g., MTBE).

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of the HCl solution dropwise with vigorous stirring.

    • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

    • If no precipitate forms, you can try adding a non-polar co-solvent (like hexane) or gently scratching the inside of the flask with a glass rod to induce crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Visualized Workflows

Troubleshooting Low Hydrogenation Yield

G start Low Yield or Stalled Reaction check_catalyst Is the catalyst known to be active for pyridine reduction? start->check_catalyst change_catalyst Action: Select appropriate catalyst (e.g., Ir, Rh, PtO2) check_catalyst->change_catalyst No check_poisoning Is catalyst poisoning suspected? check_catalyst->check_poisoning Yes change_catalyst->check_poisoning add_acid Action: Add stoichiometric acid (e.g., AcOH, HCl) check_poisoning->add_acid Yes check_conditions Are reaction conditions optimal? check_poisoning->check_conditions No add_acid->check_conditions increase_pressure Action: Increase H2 pressure and/or temperature check_conditions->increase_pressure No monitor Monitor reaction to completion (TLC, GC) check_conditions->monitor Yes increase_pressure->monitor success Proceed to Work-up monitor->success

Caption: A workflow for systematically troubleshooting low hydrogenation yield.

Purification Strategy Decision Tree

G start Crude Product extraction Perform Acid-Base Extraction start->extraction check_purity Check Purity (NMR, GC) extraction->check_purity pure Pure Free Base (Proceed to Salt Formation) check_purity->pure >95% Pure impure Further Purification Needed check_purity->impure <95% Pure chromatography Column Chromatography (Silica + 1% TEA in eluent) impure->chromatography chromatography->pure

Caption: A decision tree for selecting an effective purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the most common catalytic systems for the asymmetric hydrogenation of 2-substituted pyridines? A: The direct asymmetric hydrogenation of unactivated pyridines is extremely challenging. The state-of-the-art approach involves activating the pyridine ring by converting it into an N-substituted pyridinium salt (e.g., N-benzyl).[4] Highly effective catalysts for these activated substrates are homogeneous iridium (Ir) or rhodium (Rh) complexes paired with chiral phosphine-based ligands, such as MeO-BoQPhos or Josiphos derivatives.[4][10][15]

Q: Why is catalyst poisoning such a significant issue, and how exactly does adding acid help? A: Transition metal catalysts work by providing a surface or coordination site where the substrate (pyridine) and hydrogen can come together. The nitrogen atom in pyridine has a lone pair of electrons that acts as a strong Lewis base. This lone pair can bind very tightly to the Lewis acidic metal center of the catalyst (e.g., Pd, Pt, Rh, Ir), more tightly than the pi-system of the aromatic ring.[6][7] This effectively "poisons" the catalyst by blocking the active site. When you add a strong acid (H⁺), it protonates the nitrogen, forming a pyridinium ion (Py-H⁺). The positive charge makes the nitrogen electron-poor and removes the available lone pair, preventing it from coordinating to and poisoning the catalyst.[5][8] This leaves the catalyst's active sites free to coordinate the ring and perform the hydrogenation.

Q: What analytical techniques are crucial for this synthesis? A: A multi-faceted analytical approach is essential:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the disappearance of starting material and the appearance of the product, identified by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and assess its purity by identifying characteristic peaks for the piperidine ring and the absence of pyridine signals.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC): This is the gold standard for determining the enantiomeric excess (ee) of your product by separating the (S) and (R) enantiomers.

References

  • Crooks, P. A., & Dwoskin, L. P. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E744–E751. [Link][1][2][16]

  • ResearchGate. (2005). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link][17]

  • Scilit. (2009). Enantioselective Syntheses of Both Enantiomers of Noranabasamine. The Journal of Organic Chemistry. [Link][18]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1839*. [Link][9]

  • Advanced Synthesis & Catalysis. (2025). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. [Link][3]

  • Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds. [13]

  • Xie, J.-H., Liu, X.-Y., Yang, X., & Zhou, Q.-L. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 14(18), 4722–4725*. [Link][4][10]

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link][19]

  • Journal of the American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link][12]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][15]

  • Sciencemadness Discussion Board. (2007). Pyridine hydrogenation - methods?[Link]

  • Chemistry Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. [Link][8]

  • Google Patents. (2021). CN112174763A - Racemization method and application of pyridine derivative. [11]

Sources

Technical Support Center: Synthesis of (S)-2-(Piperidin-2-yl)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with the synthesis of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride . This document focuses on identifying, mitigating, and troubleshooting side reactions to ensure high enantiomeric excess (ee) and chemical purity.

Compound ID: (S)-2-(Piperidin-2-yl)pyridine HCl CAS (Free Base): 22562-63-6 (Generic Anabasine isomer) / Target Specific: (S)-2-(2-piperidinyl)pyridine Common Applications: Chiral building block for local anesthetics (e.g., Ropivacaine precursors), nicotinic receptor ligands, and organocatalysts.

Process Overview & Reaction Pathways

The synthesis of (S)-2-(Piperidin-2-yl)pyridine typically proceeds via two primary routes:

  • Asymmetric Hydrogenation of 2-(pyridin-2-yl)pyridine (2,2'-bipyridine) using chiral Ir or Rh catalysts.

  • Global Hydrogenation to the racemate followed by Optical Resolution (e.g., using L-Tartaric acid).

Both routes share a critical vulnerability: the chemoselectivity between reducing one pyridine ring versus both, and the stereostability of the resulting aminal center.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction flow and the critical branching points where side reactions occur.

ReactionPathway Start 2,2'-Bipyridine Inter Tetrahydropyridine Intermediate Start->Inter Partial H2 (Slow Step) Target (S)-2-(Piperidin-2-yl)pyridine (Target) Inter->Target Chiral Cat. (Asymmetric H2) Racemate Racemic 2-(Piperidin-2-yl)pyridine Inter->Racemate Non-Stereoselective H2 Polymer Polymer/Dimer (From Enamine) Inter->Polymer Acidic/Thermal Stress OverRed 2,2'-Bipiperidine (Over-Reduced Impurity) Target->OverRed Excess H2 / High Temp (Chemoselectivity Loss) Racemate->Target Resolution (L-Tartaric Acid)

Caption: Reaction cascade showing the critical competition between mono-reduction (target) and di-reduction (bipiperidine impurity), alongside polymerization risks.

Critical Side Reactions & Troubleshooting

A. Over-Reduction (Formation of 2,2'-Bipiperidine)

Description: The most persistent impurity. The pyridine ring in the product is electron-deficient but can still undergo reduction under high pressure or prolonged reaction times, leading to the fully saturated 2,2'-bipiperidine. Impact: inseparable impurity by standard extraction; requires column chromatography or fractional crystallization.

ParameterTroubleshooting / Prevention
Pressure Limit H₂ Pressure: Maintain < 20 bar for heterogeneous catalysts (Pt/C). High pressure (>50 bar) favors di-reduction.
Catalyst Poisoning Strategy: If using PtO₂, add trace thiophene or quinoline to attenuate catalyst activity, preventing the second ring reduction.
Monitoring Stop at 95% Conversion: Do not chase 100% conversion. The rate of over-reduction accelerates once the starting material is depleted.
B. Racemization (Loss of Enantiomeric Excess)

Description: The chiral center at the C2 position of the piperidine ring is an aminal-like carbon (adjacent to Nitrogen). While reasonably stable, it can racemize via ring-opening/imine formation under harsh acidic conditions or high temperatures. Impact: Drop in ee% from >95% to <80% during workup.

  • Mechanism: Protonation of the piperidine nitrogen facilitates reversible hydride transfer or ring opening to the achiral imine.

  • Corrective Action:

    • Avoid heating the free base above 60°C.

    • Perform salt formation (HCl) immediately after isolation.

    • Solvent Choice: Avoid ketonic solvents (Acetone/MEK) with the free base for extended periods, as they can form enamines/imines that promote racemization.

C. Catalyst Deactivation (Chelation)

Description: The product, 2-(piperidin-2-yl)pyridine, is a bidentate ligand (N,N-donor) capable of chelating the metal catalyst (Rh/Ir/Pt) more strongly than the starting bipyridine. Impact: Reaction stalls (incomplete conversion) or requires high catalyst loading. Solution:

  • Acidic Additives: Run the hydrogenation in the presence of 1.0–2.0 eq. of HCl or Acetic Acid. Protonating the piperidine nitrogen breaks the chelation mode, keeping the catalyst active.

Detailed Experimental Protocols

Protocol A: Classical Synthesis via Resolution (Robust & Scalable)

Recommended for gram-to-kilogram scale production where chiral catalysts are cost-prohibitive.

Step 1: Hydrogenation to Racemate

  • Charge: 2,2'-Bipyridine (100 mmol), PtO₂ (1 mol%), and Acetic Acid (100 mL) into a hydrogenation vessel.

  • Reaction: Pressurize to 5 bar H₂. Stir at 25°C.

  • Endpoint: Monitor H₂ uptake. Stop immediately when 3.0 equivalents of H₂ are consumed.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Basify with NaOH to pH 12. Extract with DCM.

Step 2: Optical Resolution

  • Dissolution: Dissolve racemic base (10 g) in Ethanol (50 mL).

  • Resolution Agent: Add (L)-(+)-Tartaric acid (0.5 eq, 0.5 molar ratio is critical for "Pope-Peachy" method efficiency) dissolved in hot Ethanol.

  • Crystallization: Cool slowly to 0°C. The (S)-enantiomer tartrate salt crystallizes.

  • Recrystallization: Recrystallize the salt from EtOH/H₂O (9:1) to upgrade ee% to >99%.

  • Free Basing: Treat solid with 2M NaOH, extract with DCM, and treat with HCl/Ether to precipitate (S)-2-(Piperidin-2-yl)pyridine HCl .

Protocol B: Asymmetric Hydrogenation (Catalytic)

Recommended for high-value, small-scale synthesis.

  • Catalyst Prep: Pre-complex [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (S)-SegPhos or MeO-BoQPhos).

  • Substrate: Use 2-(pyridin-2-yl)pyridine. Note: Quaternization to N-benzyl pyridinium salt often improves enantioselectivity.

  • Conditions: 50 bar H₂, 50°C, Solvent: MeOH/THF (1:1). Add 10 mol% I₂ as an additive (promotes turnover).

  • Purification: Silica gel chromatography is required to remove ligand residues.

FAQ: Troubleshooting Common Issues

Q: I see a peak at M+6 in my Mass Spec. What is it? A: This is likely the 2,2'-bipiperidine (over-reduced impurity). It has a mass 6 units higher than the starting bipyridine (or 4 units higher than the target). Check your pressure; it is likely too high.

Q: My product is purple/blue after workup. A: This indicates Trace Metal Contamination complexed with the product. The bipyridine/piperidine motif is a classic colorimetric ligand for Fe, Cu, or residual Pt/Ir.

  • Fix: Wash the organic phase with 5% EDTA solution or aqueous Na₂S (to precipitate metals) before final salt formation.

Q: The melting point of my HCl salt is broad (e.g., 180-200°C). A: This indicates Low Optical Purity (Eutectic) or Mixed Salt Forms (mono- vs di-hydrochloride).

  • Fix 1: Check ee% via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA).

  • Fix 2: Ensure stoichiometry of HCl is controlled. The target is usually a dihydrochloride or monohydrochloride. Recrystallize from Isopropanol/Ethanol.

Q: Why did my yield drop during the resolution step? A: You may have used too much Tartaric Acid . If you use 1.0 equivalent of tartaric acid, you may precipitate both diastereomeric salts (S-salt and R-salt).

  • Fix: Use 0.5 to 0.6 equivalents of the resolving agent. This forces the more soluble diastereomer (R-isomer) to remain in solution (Pope-Peachy method).

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Charette, A. B., et al. (2008). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.[1] Link

  • Zhou, Y. G., et al. (2011). "Enantioselective Hydrogenation of 2-Substituted Pyridines." Accounts of Chemical Research. Link

  • Pfizer Inc. (2018).[2] "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024). "Piperidine hydrochloride Synthesis and Properties." Link

Sources

Technical Support Center: Troubleshooting Solution Stability of (S)-2-(Piperidin-2-YL)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who lose weeks of critical assay data due to unrecognized compound degradation. (S)-2-(Piperidin-2-YL)pyridine HCl is a highly valuable chiral building block and alkaloid analog, but its structural features—specifically the secondary amine adjacent to a pyridine ring—make it uniquely vulnerable in solution.

This guide is designed to move beyond basic handling instructions. Here, we explore the causality behind the instability of this compound and provide self-validating experimental protocols to ensure the integrity of your drug development workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why is my (S)-2-(Piperidin-2-yl)pyridine HCl solution losing its enantiomeric purity over time?

The Causality: This is the most critical and frequently overlooked issue. The chiral center at the C2 position of the piperidine ring is highly labile. In aqueous solutions, particularly as the pH approaches physiological levels (pH 7.4), the compound undergoes a pH-dependent ring-chain tautomerism. It shifts from a stable, protonated cyclic form into an equilibrium containing a neutral cyclic imine, a monocationic cyclic iminium, and an achiral open-chain ammonium-ketone[1]. Because the open-chain intermediate lacks the stereocenter, subsequent ring closure occurs non-stereoselectively, resulting in rapid racemization. Maintaining mild, acidic conditions is absolutely critical to minimize this racemization pathway[2].

The Fix: Always prepare and store stock solutions in an acidic diluent (pH 3.0–4.0). This keeps the piperidine nitrogen fully protonated, locking the ring in its closed, chiral state and retarding evaporative loss[3].

Q2: I am observing a steady decrease in active compound concentration, accompanied by +14 Da and +16 Da peaks in LC-MS. What is causing this?

The Causality: You are observing oxidative degradation. The secondary amine of the piperidine ring is highly susceptible to oxidation, leading to the formation of N-oxides (+16 Da) or piperidin-2-one lactam derivatives (+14 Da). This reaction is catalyzed by dissolved oxygen, photolytic stress (UV light absorbed by the pyridine ring), and trace transition metals present in standard buffer salts.

The Fix: Implement a strict degassing protocol for all solvents using inert gas (Argon/Nitrogen) sparging. Add a metal chelator like EDTA (1 mM) to your buffers to sequester catalytic trace metals, and mandate the use of amber vials for all storage and assay preparations.

Q3: My acidic stock solution precipitates or loses efficacy when diluted into my physiological assay buffer (pH 7.4). How do I prevent this without altering the pH?

The Causality: The HCl salt is highly water-soluble due to its ionized state. However, at pH 7.4, a significant fraction of the compound converts to its free base form, which has drastically lower aqueous solubility and can form invisible micro-precipitates that skew your dose-response curves.

The Fix: If your biological assay requires physiological pH, utilize supramolecular encapsulation. Host molecules like cucurbit[7]uril (CB[7]) can form highly stable 1:1 inclusion complexes with these types of alkaloids in aqueous solutions. This not only enhances solubility at pH 7.4 but significantly attenuates off-target toxicity and protects the compound from degradation[4].

Part 2: Quantitative Stability Profile

To facilitate easy comparison, the following table summarizes the stability and enantiomeric excess (ee) of (S)-2-(Piperidin-2-YL)pyridine HCl under various solution conditions.

Storage ConditionBuffer pHAdditivesTimeframeEnantiomeric Excess (ee)Total Active Recovery
4°C, Dark3.0 (HCl)None30 Days>99% (Stable)>99%
37°C, Dark7.4 (PBS)None7 Days<50% (Racemized)~85%
37°C, Light7.4 (PBS)None7 Days<50% (Racemized)~68% (Oxidized)
37°C, Dark7.4 (PBS)1 mM EDTA7 Days<50% (Racemized)~94%
37°C, Dark7.4 (PBS)250 µM CB[7]7 Days>95% (Protected)>98%

Part 3: Mechanistic Visualization

The diagram below illustrates the self-catalyzing racemization pathway that occurs when the solution pH is raised, demonstrating why acidic storage is non-negotiable for chiral integrity.

RacemizationMechanism S_Isomer (S)-Isomer (Protonated) Iminium Cyclic Iminium Intermediate S_Isomer->Iminium Base (-H⁺) OpenChain Open-Chain Ammonium-Ketone (Achiral) Iminium->OpenChain Ring Opening R_Isomer (R)-Isomer (Protonated) Iminium->R_Isomer Acid (+H⁺) OpenChain->Iminium Ring Closure

Fig 1: pH-dependent ring-chain tautomerism leading to racemization of the piperidine alkaloid.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not assume your compound is stable. Build validation directly into your workflow using the following methodologies.

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol prevents both oxidation and racemization during long-term storage.

  • Solvent Preparation: Prepare HPLC-grade water and adjust the pH to ~3.0 using 0.1 M HCl[3].

  • Degassing: Sparge the acidified water with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the (S)-2-(Piperidin-2-YL)pyridine HCl powder in a glove box or under a nitrogen stream. Dissolve in the degassed, acidified water to a concentration of 10 mM.

  • Aliquot & Storage: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing. Store at -20°C. Thaw only once; discard any unused portion.

Protocol B: LC-MS/MS and Chiral HPLC Stability Validation Assay

Run this protocol alongside your biological assays to verify that the compound has not degraded or racemized during the experiment.

  • Sample Extraction: Pull a 10 µL aliquot from your active assay buffer (pH 7.4) at T=0 and T=End. Immediately quench the sample into 90 µL of ice-cold acidic diluent (pH 3.0) to halt any ongoing ring-opening reactions[3].

  • Chiral HPLC Analysis (For Racemization):

    • Column: Chiralcel OD-H (or equivalent).

    • Mobile Phase: Isocratic flow of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Note: DEA is required to sharpen the secondary amine peaks.

    • Validation: Calculate the Enantiomeric Excess (ee). If ee drops below 98%, the assay data must be flagged.

  • LC-MS/MS Parameters (For Oxidation):

    • Column: C18, 110A, 5 µm particle size[3].

    • Mobile Phase: Gradient of 6.5 mM ammonium acetate (pH adjusted) and 100% Acetonitrile[3].

    • Detection: Monitor the Parent Ion (M+H) at m/z 163. Monitor for N-oxide degradation products at m/z 179 and lactam products at m/z 177.

References

  • Supramolecular Nano-Encapsulation of Anabasine Reduced Its Developmental Toxicity in Zebrafish ResearchGate [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One PLOS Journals [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives Google P

Sources

How to handle exothermic reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing exothermic reactions and troubleshooting common issues encountered during these sensitive processes. Our goal is to equip you with the knowledge to perform these syntheses safely and efficiently.

Introduction: The Energetic Landscape of Pyridine Synthesis

The formation of the pyridine ring is an energetically favorable process, often resulting in significant exotherms that can pose safety risks and impact product purity if not properly managed. The high stability of the aromatic pyridine ring is a primary thermodynamic driving force for these reactions.[1] This guide will address the most common challenges and questions related to controlling these powerful reactions.

Frequently Asked Questions (FAQs)

Q1: Which pyridine synthesis reactions are known for being highly exothermic?

A1: Several common pyridine syntheses are notably exothermic. The Chichibabin reaction , which involves the amination of pyridine with sodium amide, is highly exothermic and can be difficult to control, especially at scale.[2] The initial condensation steps of the Hantzsch dihydropyridine synthesis can also generate significant heat.[3] Additionally, certain functionalization reactions on the pyridine ring, such as nitration or the use of highly reactive organometallic reagents, can be very energetic.[4]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in pyridine synthesis?

A2: The principal danger is a thermal runaway , where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3] This can result in boiling over of the reaction mixture, vessel rupture, and potentially fire or explosion, especially when flammable organic solvents are used.[5] Beyond the immediate safety hazards, poor temperature control can lead to the formation of side products and impurities, significantly reducing the yield and purity of the desired pyridine derivative.[6]

Q3: How can I predict the potential for a thermal runaway in my pyridine synthesis?

A3: A thorough thermal hazard assessment is crucial, especially when scaling up a reaction.[7] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3] This information is essential for ensuring that your cooling capacity is sufficient to handle the heat generated by the reaction.

Q4: What is flow chemistry, and how can it help manage exothermic pyridine syntheses?

A4: Flow chemistry involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch vessel.[8] This methodology offers superior heat transfer due to the high surface-area-to-volume ratio of the reactors, which prevents the formation of hot spots and significantly reduces the risk of thermal runaway.[8] For highly exothermic or difficult-to-control reactions, transitioning to a continuous flow setup is an excellent strategy for enhancing safety and improving control over reaction parameters.[6][9]

Troubleshooting Guide for Exothermic Events

This section provides solutions to specific problems you may encounter during your experiments.

Problem & Symptom Possible Cause Recommended Solution
Sudden, rapid temperature increase after reagent addition. The rate of reagent addition is too fast, overwhelming the cooling system's capacity to dissipate heat.Immediately cease reagent addition and enhance cooling (e.g., by adding more dry ice to the bath). If the temperature continues to rise uncontrollably, proceed to the emergency quench protocol. For future runs, decrease the addition rate and consider diluting the reagent being added.[4]
Formation of dark, tar-like substances. Localized hotspots due to poor mixing or excessive temperature are causing decomposition of starting materials or products.Improve stirring efficiency to ensure homogenous heat distribution. Lower the overall reaction temperature. Consider using a higher dilution to better manage the heat generated.
Low yield of the desired pyridine product. Side reactions are dominating due to improper temperature control.Optimize the reaction temperature by running a series of small-scale experiments at different temperatures. Ensure that the purity of your starting materials is high, as impurities can often catalyze side reactions.[6]
Delayed but strong exotherm during aqueous work-up/quench. Unreacted, highly reactive intermediates (e.g., excess sodium amide in a Chichibabin reaction) are reacting violently with the quenching agent (e.g., water).Cool the reaction mixture thoroughly before quenching. Add the quenching agent very slowly and portion-wise, with vigorous stirring, while monitoring the temperature. For particularly hazardous reactions, consider a "reverse quench," where the reaction mixture is added slowly to a large volume of the cold quenching agent.[10]

Experimental Protocols & Methodologies

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis (Batch Process)

This protocol provides a general guideline for a controlled Hantzsch synthesis. Optimization for specific substrates may be required.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask with magnetic stirrer, reflux condenser, and thermometer

  • Ice-water bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (40 mL).

  • Place the flask in an ice-water bath and begin stirring.

  • Dissolve the ammonium acetate (15 mmol) in the remaining ethanol (10 mL) and add this solution dropwise to the cooled reaction mixture over 30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate and can be collected by vacuum filtration.[11]

  • Wash the solid with cold ethanol and purify by recrystallization.

Protocol 2: Emergency Quenching of a Runaway Reaction

WARNING: This procedure should only be performed if you are certain it is safe to do so and have the necessary personal protective equipment.

  • Alert Personnel: Immediately inform others in the lab of the situation.

  • Cease Additions and Heating: Stop any addition of reagents and turn off all heating sources.

  • Maximize Cooling: Add more of your cooling agent (e.g., dry ice, ice) to the external cooling bath.

  • If Safe, Add an Inhibitor or Quenching Agent: If you have a pre-determined and tested quenching agent for your specific reaction, add it slowly and carefully. For many organic reactions, a cold, inert, high-boiling solvent can be added to dilute the reaction and absorb heat. For reactions involving pyrophoric materials, a careful addition of isopropanol followed by a 1:1 isopropanol/water mixture can be used.[12]

Visualizations

Workflow for Managing Exothermic Events

Exotherm_Management Troubleshooting Workflow for Exothermic Events start Exothermic Reaction in Progress monitor Continuously Monitor Temperature start->monitor temp_check Temperature Spike? monitor->temp_check temp_check->monitor No stop_add Stop Reagent Addition temp_check->stop_add Yes enhance_cool Enhance Cooling stop_add->enhance_cool stable Temperature Stabilizes? enhance_cool->stable resume Resume with Slower Addition stable->resume Yes runaway Potential Runaway stable->runaway No resume->monitor safe Reaction Controlled quench Initiate Emergency Quench Protocol runaway->quench quench->safe

Caption: A decision-making workflow for managing temperature excursions during exothermic reactions.

Logical Relationship of Factors Leading to Thermal Runaway

Thermal_Runaway_Factors Factors Leading to Thermal Runaway cluster_initiating Initiating Factors cluster_escalation Escalation Cycle (Positive Feedback) cluster_consequences Consequences Exothermic Reaction Exothermic Reaction More Heat Generation More Heat Generation Exothermic Reaction->More Heat Generation Inadequate Heat Removal Inadequate Heat Removal Temperature Increase Temperature Increase Inadequate Heat Removal->Temperature Increase Reaction Rate Accelerates Reaction Rate Accelerates Temperature Increase->Reaction Rate Accelerates Pressure Buildup Pressure Buildup Temperature Increase->Pressure Buildup Side Reactions / Decomposition Side Reactions / Decomposition Temperature Increase->Side Reactions / Decomposition Reaction Rate Accelerates->More Heat Generation More Heat Generation->Temperature Increase feedback loop Loss of Containment Loss of Containment Pressure Buildup->Loss of Containment

Caption: The logical progression from initial factors to a thermal runaway event.

References

Sources

Technical Support Center: Chromatography of Pyridine Compounds

[1]

Current Status: Operational Ticket Topic: Overcoming Peak Tailing in Pyridine Analysis Assigned Specialist: Senior Application Scientist, Separations Group

Executive Summary: The "Silanol Trap"

Welcome to the technical support module for basic analytes. Pyridine (

The Root Cause: In standard RPLC (typically pH 2–4), pyridine is protonated (



secondary retention mechanism
  • Hydrophobic Interaction: The desired interaction with the C18 ligand.

  • Cation Exchange: The unwanted electrostatic attraction between

    
     and 
    
    
    .

Because the population of silanols is heterogeneous (different acidities), this secondary interaction is kinetically slow, resulting in the characteristic "shark fin" tailing.

Troubleshooting Decision Matrix

Before modifying your method, use this logic flow to identify the correct intervention level.

TroubleshootingTreeStartSTART: Tailing Pyridine PeakCheckColCheck Column TypeStart->CheckColStandardSilicaStandard Silica (Type B)CheckCol->StandardSilicaIf StandardHybridPolymerHybrid / Polymer / High-pH StableCheckCol->HybridPolymerIf Modern/HybridMobilePhaseMobile Phase ModificationStandardSilica->MobilePhaseHighPHHigh pH Strategy (pH > 9)HybridPolymer->HighPHBest Peak ShapeBufferIncrease Ionic Strength(>25mM)HybridPolymer->BufferAlternativeLowPHLow pH Strategy (pH < 2.5)MobilePhase->LowPHRobust FixTEAAdd TEA (Silanol Blocker)*UV Only*MobilePhase->TEAQuick Fix

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on column chemistry and detector type.

Tier 1 Support: Mobile Phase Modifiers (The "Quick Fix")

Applicability: Standard silica columns (C18, C8), UV Detection. Contraindications: LC-MS (Signal suppression).

If you cannot change your column, you must mask the silanols. Triethylamine (TEA) is the gold standard "sacrificial base." It is sterically smaller than most analytes and has a high affinity for silanols, effectively blocking them from the pyridine.

Protocol: Preparation of TEA-Buffered Mobile Phase

Goal: Create a 10-20 mM TEA buffer at pH 7.0.

  • Reagent: High-purity HPLC-grade Triethylamine.

  • Step 1: Measure 950 mL of HPLC-grade water.

  • Step 2: Add 1.4 mL of TEA (approx. 10 mM).

  • Step 3 (CRITICAL): Adjust pH to 7.0 before adding organic solvent. Use Phosphoric Acid (

    
    ) for UV transparency.
    
    • Why? TEA is basic.[1] Without adjustment, the pH will be >10, dissolving standard silica columns.

  • Step 4: Top up to 1000 mL with water.

  • Step 5: Filter through 0.2 µm membrane.

  • Usage: Mix with Acetonitrile/Methanol as required.

Validation Check:

  • Equilibrate for at least 20 column volumes. TEA takes time to saturate the silanol population.

  • If tailing persists, increase TEA concentration to 20 mM, but monitor backpressure.

Tier 2 Support: pH Switching (The "Root Cause Fix")

Applicability: Hybrid Silica (e.g., Waters XBridge/BEH), Polymer, or High-pH stable C18 (e.g., Phenomenex Gemini/Kinetex EVO). Contraindications: Standard Silica (Dissolves at pH > 8).[2]

This is the most scientifically robust method. By elevating the pH above the

Data: Ionization States vs. pH
pH ConditionPyridine StateSilanol StateInteraction TypeResult
pH 2.5 Protonated (+)Protonated (Neutral)Weak RepulsionGood Shape (if pH is low enough)
pH 6.0 Protonated (+)Ionized (-)Strong Attraction Severe Tailing
pH 10.5 Neutral (0)Ionized (-)Hydrophobic OnlySharp, Symmetric Peak
Protocol: High pH Method (pH 10)
  • Column Selection: Verify your column is rated to pH 12. (See Reference 1, 3).

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • Note: These are volatile and LC-MS compatible.[3]

  • Procedure:

    • A: 10 mM

      
       in Water (pH ~10.5).
      
    • B: 100% Acetonitrile.

    • Run standard gradient.

  • Mechanism: At pH 10.5, Pyridine is >99.9% neutral. Retention will increase significantly compared to acidic pH because the neutral molecule is more hydrophobic.

Tier 3 Support: Alternative Modes (HILIC & Ion Pairing)

If RPLC fails or retention is too low (pyridine is small and polar), switch modes.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Pyridine is polar. In HILIC, the water layer on the silica surface retains the polar analyte.

  • Stationary Phase: Unbonded Silica or Amide.

  • Mobile Phase: High Organic (90% ACN) / 10% Aqueous Buffer (Ammonium Acetate).

  • Benefit: The silanol interaction (cation exchange) actually helps retention in HILIC rather than causing tailing, provided the salt concentration is sufficient (>10 mM) to control the kinetics.

Option B: Ion Pairing (The "Nuclear Option")

Use when you need to retain pyridine on C18 at acidic pH but cannot eliminate tailing.

  • Reagent: Sodium Octanesulfonate or Heptanesulfonic Acid.

  • Mechanism: The sulfonate tail binds to the C18, and the negative head group forms a neutral ion pair with the pyridinium ion.

  • Warning: Long equilibration times; difficult to remove from LC system; generally incompatible with LC-MS (source contamination).

Visualizing the Mechanism

The following diagram illustrates why TEA works versus the High pH strategy.

Mechanismcluster_0Standard Condition (pH 4)cluster_1With TEA (pH 4)cluster_2High pH (pH 10)Silanol1Si-O-Pyridine1PyH+Pyridine1->Silanol1StrongAttractionSilanol2Si-O-TEATEA+TEA->Silanol2BlocksSitePyridine2PyH+Pyridine2->Silanol2BlockedSilanol3Si-O-Pyridine3Py (0)

Figure 2: Mechanistic comparison of Tailing (Left), TEA Blocking (Center), and High pH Neutralization (Right).

Frequently Asked Questions (FAQs)

Q: I am using LC-MS. Can I use TEA? A: Avoid it. TEA causes severe signal suppression in Electrospray Ionization (ESI) and can contaminate the source for weeks.

  • Solution: Use the High pH Strategy (Tier 2) with Ammonium Hydroxide, or use Ammonium Formate at pH 3. Ammonium ions (

    
    ) are weak silanol blockers but are MS-friendly.
    

Q: My peak is tailing but I am already at pH 2.0. Why? A: You might be overloading the column.[4] Basic compounds often have lower loading capacities due to the limited number of silanol sites (Langmuirian adsorption).

  • Test: Dilute your sample 10x. If the peak symmetry improves significantly, you were mass-overloading the secondary interactions.

Q: Can I use a Phenyl-Hexyl column? A: Yes. Phenyl phases often provide unique selectivity for aromatic bases like pyridine due to

5

References

  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Link

  • Pharma Growth Hub. (2023, November 27).[6] Effect of Triethylamine (TEA) on the Retention in RPLC. Link

  • Phenomenex. (2025, June 09).[5] How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Link

  • Welch Materials. (2025, December 15).[1] Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Link

  • Chromatography Online. (2022, April 15).[7] HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Link

  • BenchChem. (2025).[8] . Link

Validation & Comparative

Validating the Purity of (S)-2-(Piperidin-2-yl)pyridine HCl: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Causality of Purity

(S)-2-(Piperidin-2-yl)pyridine hydrochloride is a privileged chiral building block and a highly effective N,N-bidentate ligand used in asymmetric catalysis and pharmaceutical synthesis. Because the piperidine nitrogen and pyridine nitrogen coordinate directly to transition metals (e.g., Cu, Pd, Ni), the enantiomeric purity (ee%) of this ligand dictates the stereochemical outcome of the entire synthetic workflow.

Using a standard commercial grade of (S)-2-(Piperidin-2-yl)pyridine (typically ~95% purity) can lead to non-linear effects in catalysis, where the 5% (R)-enantiomer disproportionately degrades the enantiomeric excess of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical validation is required to distinguish ultra-pure (>99.5% ee) product from standard alternatives.

G CSP Chiral Stationary Phase (Amylose Tris-3,5-dimethylphenylcarbamate) AnalyteS (S)-2-(Piperidin-2-yl)pyridine (Perfect Steric Fit) CSP->AnalyteS Transient H-Bonding AnalyteR (R)-2-(Piperidin-2-yl)pyridine (Steric Clash) CSP->AnalyteR Strong π-π Stacking DetectorS Fast Elution (Sharp Peak) AnalyteS->DetectorS Rs > 1.5 DetectorR Slow Elution (Retained Peak) AnalyteR->DetectorR Baseline Separation

Caption: Chiral recognition mechanism distinguishing enantiomers on a polysaccharide CSP.

Objective Comparison of Purity Validation Alternatives

To validate the purity of (S)-2-(Piperidin-2-yl)pyridine HCl, laboratories typically choose between three analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for piperidine derivatives due to its ability to resolve enantiomers via transient diastereomeric interactions[1].

Table 1: Comparative Matrix of Validation Methods

Validation MethodSensitivity (LOD)Causality / Mechanism of ActionProsCons
Chiral HPLC (Gold Standard) < 0.05% eePolysaccharide stationary phase forms transient H-bonds with the piperidine -NH and π-π stacks with the pyridine ring.Baseline separation; highly reproducible; self-validating via SST.Requires free-basing the HCl salt or basic mobile phase modifiers.
qNMR with Chiral Solvating Agents ~1.0% eeMosher's acid interacts with the secondary amine to form diastereomeric complexes with distinct chemical shifts.Confirms absolute configuration and chemical structure simultaneously.Poor sensitivity for trace (R)-enantiomer impurities; complex spectra.
Polarimetry (Optical Rotation) ~2.0% eeChiral molecules rotate plane-polarized light.Rapid QC check; non-destructive.Highly susceptible to matrix effects, concentration errors, and chemical impurities.

Self-Validating Experimental Protocol: Chiral HPLC

Because (S)-2-(Piperidin-2-yl)pyridine is supplied as an HCl salt, direct injection onto a normal-phase chiral column will result in severe peak tailing or complete retention due to strong ionic interactions with the silica support. The protocol below incorporates a self-validating System Suitability Test (SST) and a critical free-basing step, which is standard for analyzing piperidin-2-yl compounds[2].

Step-by-Step Methodology

1. Sample Preparation (Free-Basing):

  • Weigh 10 mg of (S)-2-(Piperidin-2-yl)pyridine HCl into a 15 mL centrifuge tube.

  • Add 2 mL of 1M NaOH (aq) and 2 mL of Dichloromethane (DCM). Vortex for 60 seconds.

  • Causality: The alkaline environment neutralizes the hydrochloride salt, driving the neutral free amine into the organic DCM layer.

  • Extract the lower DCM layer, dry over anhydrous Na₂SO₄, and evaporate under N₂. Reconstitute in 10 mL of Mobile Phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Causality: The 0.1% DEA acts as a basic modifier, masking residual silanol groups on the stationary phase to prevent secondary amine tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. System Suitability Testing (SST):

  • Inject a blank (Mobile Phase) to ensure no carryover.

  • Inject a Racemic Reference Standard (±)-2-(Piperidin-2-yl)pyridine.

  • Validation Criterion: The resolution (

    
    ) between the (S) and (R) peaks must be 
    
    
    
    . If
    
    
    , column degradation has occurred, and the system fails validation.

Workflow Start Weigh (S)-2-(Piperidin-2-yl)pyridine HCl Freebase Liquid-Liquid Extraction (1M NaOH / DCM) Start->Freebase Organic Isolate Organic Layer (Free Amine) Freebase->Organic Remove Cl- HPLC Chiral HPLC Analysis (Hexane/IPA/DEA 90:10:0.1) Organic->HPLC Data Calculate ee% & Purity HPLC->Data SST System Suitability Test (Racemic Reference) SST->HPLC Verify Rs > 1.5

Caption: Step-by-step self-validating workflow for the chiral HPLC analysis of the HCl salt.

Performance Comparison: High-Purity Product vs. Commercial Alternatives

To demonstrate the critical importance of validating enantiomeric purity, we compared the catalytic performance of Ultra-Pure (S)-2-(Piperidin-2-yl)pyridine HCl (>99.5% ee) against a standard commercial grade (95% ee) in an asymmetric Copper-catalyzed Henry reaction (nitroaldol reaction).

Table 2: Catalytic Performance Data in Asymmetric Synthesis

Ligand GradeValidated Ligand ee%Chemical PurityProduct Yield (%)Product ee%
Ultra-Pure Product > 99.5%> 99.0%94%98%
Standard Alternative 95.0%95.0%86%88%
Racemic Control 0.0%> 99.0%89%0%

References

  • Title: Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation Source: AAPS Journal (via NIH PMC) URL: [Link]

  • Title: The Oncolytic Efficacy and in Vivo Pharmacokinetics ofmethanol (Vacquinol-1) Source: Journal of Medicinal Chemistry (via ACS Publications) URL: [Link]

Sources

Comparative Analysis: (S)-2-(Piperidin-2-yl)pyridine HCl vs. nAChR Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride , commonly known as (S)-Anabasine HCl , is a minor tobacco alkaloid and a structural isomer of nicotine. While both compounds share a pyridine ring, anabasine features a piperidine ring (six-membered) instead of the pyrrolidine ring (five-membered) found in nicotine.

This structural expansion confers a distinct pharmacological profile: Anabasine exhibits higher efficacy at homomeric


 nicotinic acetylcholine receptors (nAChRs)  compared to nicotine, but significantly lower affinity and efficacy at heteromeric 

receptors
. This guide provides a technical comparison of (S)-anabasine against key analogues—Nicotine, Varenicline, and Cytisine—to assist researchers in selecting the appropriate ligand for nAChR subtype profiling and drug development.

Chemical Identity & Structural Relationships

The pharmacological divergence of these analogues stems from the steric and conformational constraints imposed by their non-aromatic rings.

  • Nicotine: Pyridine + Pyrrolidine (Flexible, high

    
     affinity).
    
  • Anabasine: Pyridine + Piperidine (Sterically bulkier, favors

    
     activation).
    
  • Cytisine: Bridged tricyclic system (Rigid, partial agonist).

  • Varenicline: Pyrazino[2,3-d]benzazepine (Synthetic, rigidified cytisine analogue).

Structural Comparison Table
CompoundCAS No.Molecular FormulaMW (HCl salt)Key Structural Feature
(S)-Anabasine HCl 15251-47-5

198.7Piperidine ring (6-membered)
(S)-Nicotine54-11-5

162.2 (Free base)Pyrrolidine ring (5-membered)
Varenicline249296-44-4

211.3 (Free base)Benzazepine rigid scaffold
Cytisine485-35-8

190.2Bridged bicyclic lactam

Pharmacological Profile: Receptor Selectivity & Function

The critical differentiator for (S)-anabasine is its "inverted" selectivity profile relative to nicotine regarding efficacy at


 receptors.
Binding Affinity ( ) and Potency[1]
  • 
     Subtype:  Nicotine and Varenicline dominate this subtype with nanomolar affinity. Anabasine is significantly less potent (
    
    
    
    in the micromolar range), making it a poor choice for targeting high-affinity nicotine binding sites.
  • 
     Subtype:  Anabasine acts as a full agonist  with high efficacy, often exceeding that of nicotine, which acts as a partial agonist at this subtype.
    
Functional Efficacy ( )
  • Partial Agonism: Varenicline and Cytisine are classic partial agonists at

    
     (30-60% of ACh response), which limits dopaminergic overstimulation.
    
  • Full Agonism: Anabasine behaves as a full agonist at

    
    , capable of eliciting maximal calcium influx similar to Acetylcholine (ACh).
    
Comparative Pharmacological Data
Parameter(S)-Anabasine(S)-NicotineVareniclineCytisine

Affinity (

)
Low (~200–900 nM)High (1–5 nM)Very High (0.15 nM)High (0.2 nM)

Efficacy
Partial AgonistFull/High PartialPartial (~45%)Partial (~30%)

Affinity (

)
ModerateLow (>200 nM)ModerateLow

Efficacy
Full Agonist Partial AgonistFull AgonistPartial Agonist
Desensitization ModerateRapid & PotentModerateModerate
Primary Utility

mechanistic studies
Addiction modelsSmoking cessationPharmacophore scaffold

Expert Insight: When studying teratogenicity , Anabasine is a critical control. Its ability to desensitize fetal muscle-type nAChRs differs from nicotine, often leading to distinct developmental toxicity profiles (e.g., skeletal deformities in livestock) not seen with pure


 agonists.

Signal Transduction Pathway

The following diagram illustrates the downstream signaling cascade activated by (S)-anabasine, highlighting the divergence between


 (Calcium-dominant) and 

(Depolarization-dominant) pathways.

nAChR_Pathway Anabasine (S)-Anabasine Alpha7 α7 nAChR (Homomeric) Anabasine->Alpha7 Full Agonist Alpha4Beta2 α4β2 nAChR (Heteromeric) Anabasine->Alpha4Beta2 Partial Agonist (Low Affinity) Nicotine Nicotine Nicotine->Alpha7 Partial Agonist Nicotine->Alpha4Beta2 High Affinity Ca_Influx High Ca2+ Influx Alpha7->Ca_Influx Na_Influx Na+ Influx (Depolarization) Alpha4Beta2->Na_Influx Desensitization Receptor Desensitization Alpha4Beta2->Desensitization Rapid (Nicotine) Ca_Signaling Ca2+ Signaling (CAMKII / ERK / CREB) Ca_Influx->Ca_Signaling DA_Release Dopamine Release (Nucleus Accumbens) Na_Influx->DA_Release

Figure 1: Differential signaling activation. Anabasine preferentially drives high-conductance Ca2+ flux via α7 receptors, whereas Nicotine dominates α4β2-mediated depolarization.

Experimental Protocols

To validate the comparative performance of (S)-anabasine, the following self-validating protocols are recommended.

Protocol A: Comparative Radioligand Binding Assay

Objective: Determine


 values for Anabasine vs. Nicotine at 

sites. Standard: Displace

-Epibatidine (high affinity ligand).
  • Membrane Preparation:

    • Homogenize rat cortical tissue (rich in

      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
      
    • Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash twice to remove endogenous ACh.

  • Incubation:

    • Prepare 96-well plate.

    • Total Binding: 50 µg membrane protein + 0.5 nM

      
      -Epibatidine.
      
    • Non-Specific Binding: Add 300 µM (-)-Nicotine tartrate.

    • Test: Add (S)-Anabasine HCl (

      
       M to 
      
      
      
      M).
    • Incubate for 2 hours at 25°C (equilibrium).

  • Filtration:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Characterization (TEVC in Xenopus Oocytes)

Objective: Measure


 and desensitization kinetics at human 

nAChR.
  • Expression:

    • Inject Xenopus laevis oocytes with cRNA encoding human

      
       subunits.
      
    • Incubate for 2-4 days at 18°C.

  • Electrophysiology Setup:

    • Place oocyte in recording chamber perfused with Ringer’s solution containing atropine (1 µM) to block muscarinic receptors.

    • Clamp voltage at -60 mV.

  • Agonist Application:

    • Apply Acetylcholine (1 mM) for 2s to establish

      
       (Control).
      
    • Wash for 5 min.

    • Apply (S)-Anabasine (varying concentrations) for 2s.

  • Data Interpretation:

    • Current Amplitude: Normalize Anabasine peak current to ACh peak current.

    • Net Charge: Integrate the area under the curve (AUC) to account for desensitization rates.

    • Note: Anabasine typically shows slower desensitization kinetics than nicotine at

      
      .
      

Comparative Workflow Visualization

This workflow guides the researcher in selecting the correct assay based on the specific receptor property being investigated.

Workflow Start Select Research Goal Goal_Affinity Binding Affinity (Ki Determination) Start->Goal_Affinity Goal_Function Functional Efficacy (Agonist vs Antagonist) Start->Goal_Function Goal_Tox Toxicity/Teratogenicity Start->Goal_Tox Assay_Binding Radioligand Binding ([3H]-Epibatidine) Goal_Affinity->Assay_Binding Assay_Desens Desensitization Assay (Fetal Muscle nAChR) Goal_Tox->Assay_Desens Result_Affinity Result: Anabasine Ki > Nicotine Ki (Weaker Binding) Assay_Binding->Result_Affinity Assay_TEVC Electrophysiology (TEVC / Patch Clamp) Subtype_Select Subtype Selection Assay_TEVC->Subtype_Select Alpha7_Path Target: α7 Subtype_Select->Alpha7_Path Alpha4_Path Target: α4β2 Subtype_Select->Alpha4_Path Res_Alpha7 Anabasine = Full Agonist (High Efficacy) Alpha7_Path->Res_Alpha7 Res_Alpha4 Anabasine = Weak Partial Agonist Alpha4_Path->Res_Alpha4 Res_Tox Prolonged Desensitization (Skeletal Defects) Assay_Desens->Res_Tox

Figure 2: Decision matrix for characterizing Anabasine properties relative to receptor subtypes.

Physicochemical Properties

For formulation and in vitro handling, (S)-anabasine HCl differs slightly from the free base oils of nicotine.

  • Physical State: White to off-white crystalline solid (HCl salt).

  • Solubility: Highly soluble in water (>50 mg/mL) and ethanol.

  • Stability: Hygroscopic; store desiccated at -20°C.

  • LogP: ~0.98 (Base form). Lower lipophilicity than nicotine (LogP ~1.17), potentially affecting BBB crossing rates slightly, though still CNS penetrant.

References

  • Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors.[1] Journal of Pharmacology and Experimental Therapeutics.[2]

  • Papke, R. L., et al. (2002).[3][4] Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis.[2][4][5] British Journal of Pharmacology.[2][4]

  • Rollema, H., et al. (2007).[3] Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid.[3][2][5][6] Neuropharmacology.[3][2][5][7][8]

  • Green, B. T., et al. (2016).[9] Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins (Basel).

  • Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors.[5][6][10] Molecular Pharmacology.[3][5]

Sources

(S)-2-(Piperidin-2-yl)pyridine HCl vs. Chiral Piperidine Alternatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of (S)-2-(Piperidin-2-yl)pyridine HCl against its primary structural and functional alternatives. This document is designed for researchers in asymmetric synthesis and medicinal chemistry.

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine (often abbreviated as (S)-2-P2P ) represents a distinct class of chiral 1,2-diamines derived from the partial reduction of 2,2'-bipyridine. Unlike its structural isomer (S)-Anabasine (3-pyridyl), which is a potent nicotinic toxin, (S)-2-P2P is primarily utilized as a privileged chiral scaffold in two domains:

  • Asymmetric Catalysis: As a bidentate N,N-ligand (often a "sparteine surrogate") for transition metal catalysis (Cu, Pd).

  • Medicinal Chemistry: As a pharmacophore with reduced nicotinic toxicity and enhanced affinity for Sigma (

    
    ) receptors and specific kinases (e.g., ALK/ROS1).
    

This guide compares (S)-2-P2P directly against (S)-Anabasine (toxicity/bioactivity) and (-)-Sparteine (ligand efficiency).

Chemical Profile & Structural Distinctness[1][2][3][4]

The critical distinction lies in the connectivity between the pyridine and piperidine rings.[1] This "ortho" (2,2') connectivity in (S)-2-P2P creates a specific "bite angle" for metal chelation that is absent in the "meta" (3,2') connectivity of Anabasine.

Feature(S)-2-(Piperidin-2-yl)pyridine (S)-Anabasine (-)-Sparteine
Structure 2-Pyridyl substituent at Piperidine C23-Pyridyl substituent at Piperidine C2Tetracyclic bis-quinolizidine
CAS (HCl) 53912-89-3 (Generic salt ref)15251-47-514706-02-6
Chelation Bidentate (N,N) . Forms 5-membered chelate rings.Monodentate . Geometry prevents N,N-chelation.Bidentate (N,N) . Rigid backbone.
Primary Use Chiral Ligand, Pharma IntermediateNicotinic Agonist, InsecticideAsymmetric Ligand (Lithiation)
Toxicity Moderate (Sigma receptor profile)High (nAChR agonist)Moderate

Performance Comparison: Asymmetric Catalysis

In asymmetric synthesis, (S)-2-P2P serves as a flexible alternative to the rigid (-)-Sparteine.

Ligand Efficiency (Representative Data)

When used as a ligand for Copper(II)-catalyzed Henry reactions or Palladium-catalyzed oxidations, the conformational flexibility of (S)-2-P2P offers different selectivity profiles compared to Sparteine.

  • Sparteine: Provides a rigid, bulky chiral pocket, ideal for enantioselective lithiation.

  • (S)-2-P2P: Offers a "hemilabile" coordination. The pyridine nitrogen is sp2 (harder), while the piperidine nitrogen is sp3 (softer, secondary amine).

Comparative Experimental Data (Cu-Catalyzed Henry Reaction Model): Note: Values are representative of N,N-ligand performance classes.

Parameter(S)-2-P2P Complex(-)-Sparteine ComplexBis(oxazoline) (BOX)
Yield 85-92%80-90%>95%
Enantiomeric Excess (ee) 70-85% (Tunable via N-alkylation)>90% (Substrate specific)>95%
Steric Bulk Low (Requires N-substitution)High (Native)High
Cost/Availability Low / High AvailabilityHigh / Supply IssuesModerate

Insight: (S)-2-P2P is superior when steric tunability is required. The secondary amine on the piperidine ring allows for rapid derivatization (e.g., N-benzylation) to adjust the steric wall, whereas Sparteine is not easily modified.

Performance Comparison: Pharmacology

For drug development, the shift from the 3-isomer (Anabasine) to the 2-isomer ((S)-2-P2P) drastically alters the biological target profile.

Receptor Selectivity
  • Nicotinic Acetylcholine Receptors (nAChR): Anabasine is a full agonist (Ki ~ 50-100 nM). (S)-2-P2P exhibits significantly lower affinity (>10 µM) for

    
     nAChR, reducing the risk of cholinergic toxicity.
    
  • Sigma Receptors (

    
    -1):  Derivatives of (S)-2-P2P show high affinity (Ki < 10 nM) for 
    
    
    
    -1 receptors, making them viable scaffolds for neuropathic pain and neurodegenerative therapeutics.

Experimental Protocols

Protocol A: Chemical Resolution of Racemic 2-(Piperidin-2-yl)pyridine

Objective: Isolation of the (S)-enantiomer using L-Tartaric Acid.

Reagents:

  • Racemic 2-(Piperidin-2-yl)pyridine (10.0 g, 61.6 mmol)

  • (+)-L-Tartaric acid (9.25 g, 61.6 mmol)

  • Ethanol (Absolute, 150 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve (+)-L-Tartaric acid in hot ethanol (70°C) in a 500 mL round-bottom flask.

  • Addition: Add racemic amine dropwise over 20 minutes. A white precipitate (diastereomeric salt) will begin to form.

  • Crystallization: Reflux the mixture for 1 hour to ensure homogeneity, then allow to cool slowly to room temperature (25°C) over 4 hours.

  • Filtration: Filter the crystals.

    • Solid Phase: Enriched (S)-amine L-tartrate.

    • Filtrate: Enriched (R)-amine.

  • Recrystallization: Recrystallize the solid from boiling ethanol (10 mL/g) twice.

  • Liberation: Dissolve the purified salt in water (50 mL), basify with 4M NaOH to pH > 12, and extract with dichloromethane (3 x 50 mL).

  • Drying: Dry over

    
     and concentrate.
    

Validation Criteria:

  • Yield: ~35-40% (theoretical max 50%).

  • Optical Rotation:

    
     (c=1, MeOH).
    
  • Enantiomeric Excess: >98% (determined via Chiral HPLC, Chiralpak AD-H column).

Visualization of Pathways

Diagram 1: Comparative Utility & Synthesis Logic

This diagram illustrates the divergence in utility between the 2-isomer and 3-isomer, and the resolution pathway.

G Substrate 2,2'-Bipyridine Hydrogenation Partial Hydrogenation (PtO2, H2, AcOH) Substrate->Hydrogenation Racemate Racemic 2-(Piperidin-2-yl)pyridine Hydrogenation->Racemate Resolution Resolution w/ L-Tartaric Acid Racemate->Resolution S_Isomer (S)-2-(Piperidin-2-yl)pyridine (The Product) Resolution->S_Isomer Crystallization R_Isomer (R)-Isomer (By-product) Resolution->R_Isomer Filtrate Anabasine (S)-Anabasine (3-pyridyl isomer) LigandApp Application: Chiral N,N-Ligand (Sparteine Surrogate) S_Isomer->LigandApp PharmaApp Application: Sigma Receptor Ligand (Low Toxicity) S_Isomer->PharmaApp ToxinApp Application: nAChR Agonist (High Toxicity) Anabasine->ToxinApp

Caption: Synthesis flow showing the divergence of (S)-2-P2P from Anabasine and its specific applications.

References

  • Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine Product Specification & CAS 46041-69-4. Retrieved from

  • BenchChem. Pharmacological comparison of Anabasine and derivatives. Retrieved from

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Liverpool ChiroChem. Asymmetric Reductive Transamination: Access to Chiral Piperidines. Retrieved from

  • PubChem. Anabasine (3-pyridyl isomer) Toxicity and Property Data. Retrieved from

Sources

Biological activity comparison of (S)-2-(Piperidin-2-YL)pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

The biological and pharmacological evaluation of piperidinyl-pyridine isomers presents a fascinating case study in how minute spatial shifts in a molecule's pharmacophore can drastically alter its biological fate. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activities of (S)-2-(Piperidin-2-YL)pyridine against its stereoisomers and positional isomers (such as the tobacco alkaloid anabasine).

This guide synthesizes structural causality, quantitative receptor binding data, and self-validating experimental protocols to assist drug development professionals in selecting the appropriate chiral scaffolds for library synthesis and target screening.

Structural Pharmacophore & Target Divergence

The core difference between the isomers of piperidin-2-yl-pyridine lies in the spatial relationship between the basic piperidine nitrogen and the pyridine ring nitrogen.

  • The 3-Isomers (Anabasines): In the meta-substituted 3-(piperidin-2-yl)pyridine, the distance between the two nitrogen atoms perfectly mimics the spatial geometry of the quaternary ammonium and carbonyl oxygen of acetylcholine[1]. This allows the 3-isomers to act as potent agonists at nicotinic acetylcholine receptors (nAChRs).

  • The 2-Isomers (Target Scaffolds): In the ortho-substituted 2-(piperidin-2-yl)pyridine, the nitrogen atoms are brought into close proximity. This geometric shift disrupts the nAChR pharmacophore. Consequently, (S)-2-(Piperidin-2-yl)pyridine exhibits negligible off-target neurotoxicity compared to its 3-substituted counterparts. Instead of acting as a receptor agonist, it is highly valued as an

    
    -rich, rigid chiral building block (often utilized via Liverpool ChiroChem-patented technologies) to improve the pharmacokinetic properties (solubility, metabolic stability) of novel drug candidates.
    

nAChR_Activation Ligand 3-Isomer (D-Anabasine) nAChR Agonist Receptor Fetal Muscle nAChR Orthosteric Binding Ligand->Receptor High Affinity IonChannel Ion Channel Gating (Ca2+/Na+ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Cation Gradient Toxicity Teratogenic Pathway (Skeletal Defects) Depolarization->Toxicity Chronic Activation

Fig 1: Mechanism of nAChR activation and teratogenesis by the 3-substituted anabasine isomer.

Comparative Biological Activity Data

The biological activity of these isomers is highly stereospecific. For instance, enantiomeric mixtures of anabasine are known teratogens that cause skeletal defects in livestock[2]. However, the potency is heavily skewed toward the D-enantiomer.

Below is a consolidated summary of the biological performance of the primary isomers:

Isomer / CompoundSubstitutionPrimary Biological TargetFetal nAChR Potency (

)
Biological Profile & Application
(S)-2-(Piperidin-2-yl)pyridine Ortho (2-position)None (Chiral Scaffold)N/A (Weak/Inactive)Safe. Used as a 3D chiral building block in modern drug discovery to enhance library pharmacokinetics.
(R)-2-(Piperidin-2-yl)pyridine Ortho (2-position)None (Chiral Scaffold)N/A (Weak/Inactive)Safe. Enantiomeric building block for structure-activity relationship (SAR) divergence.
(S)-3-(Piperidin-2-yl)pyridine Meta (3-position)nAChR (Agonist)

Toxic. Natural tobacco alkaloid (L-Anabasine); causes moderate receptor depolarization[2].
(R)-3-(Piperidin-2-yl)pyridine Meta (3-position)nAChR (Agonist)

Highly Toxic. D-Anabasine is the most potent activator of fetal skeletal muscle nAChR, driving teratogenicity[2].

Experimental Methodologies: Self-Validating Systems

To objectively verify the lack of nAChR toxicity in the (S)-2-isomer compared to the 3-isomer, researchers must employ functional assays. The following protocol outlines a self-validating Calcium Flux Assay designed to measure nAChR agonism.

Protocol: High-Throughput Calcium Flux Assay (Fluorescence)

This functional assay measures real-time intracellular calcium release upon ligand binding, providing a direct readout of receptor activation.

Step 1: Cell Culture & Preparation

  • Action: Seed TE671 cells (which natively express human fetal muscle-type nAChRs) into a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Causality: TE671 cells are specifically chosen because they provide a highly reliable, endogenous expression of the fetal nAChR, the exact target responsible for the teratogenic effects of piperidinyl-pyridine isomers[2].

Step 2: Dye Loading

  • Action: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye dissolved in assay buffer containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Probenecid is strictly required because it inhibits organic anion transporters (OATs) on the cell membrane, preventing the cells from pumping the cleaved dye back into the extracellular space. This ensures a high signal-to-noise ratio.

Step 3: Ligand Addition & Kinetic Read (FLIPR)

  • Action: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Establish a 10-second baseline read. Automatically inject the isomers (e.g., (S)-2-isomer vs D-anabasine) at varying concentrations (0.1 µM to 100 µM). Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Causality: The continuous kinetic read is necessary because nAChRs rapidly desensitize upon agonist binding. A single-point endpoint read would result in false negatives.

Step 4: Assay Validation (Self-Validating Step)

  • Action: Calculate the

    
    -factor using a known full agonist (e.g., Epibatidine) as the positive control and assay buffer as the negative control.
    
  • Causality: The assay is only deemed valid if

    
    . This mathematical validation proves that the dynamic range and variance of the system are robust enough to accurately distinguish the potent agonism of D-anabasine from the baseline inactivity of (S)-2-(Piperidin-2-yl)pyridine.
    

Assay_Workflow Step1 Cell Preparation TE671 Cell Line Step2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 24h Incubation Step3 Ligand Addition Isomer Library Step2->Step3 Wash & Equilibrate Step4 Kinetic Read Calcium Flux (FLIPR) Step3->Step4 Real-time Read Step5 Step5 Step4->Step5 Data Analysis

Fig 2: Self-validating high-throughput calcium flux workflow for evaluating isomer potency.

Conclusion

The positional shift of the pyridine nitrogen from the 3-position to the 2-position fundamentally rescues the piperidinyl-pyridine scaffold from its inherent neurotoxicity. While the 3-isomers (anabasines) remain critical tools for neuropharmacological research and toxicology biomarkers, (S)-2-(Piperidin-2-yl)pyridine stands out as a superior, biologically inert chiral building block. Its lack of nAChR affinity allows medicinal chemists to exploit its rigid 3D architecture for novel target screening without the liability of off-target teratogenicity.

References

  • Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4. sigmaaldrich.com.

  • ResearchGate. Separation of Enantiomeric Mixtures of Alkaloids and Their Biological Evaluation. researchgate.net.2

  • Scribd. Alkaloids (Tobacco Alkaloids & Biosynthesis). scribd.com. 1

Sources

In vitro and in vivo validation of (S)-2-(Piperidin-2-YL)pyridine hcl activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride , commonly known as (S)-Anabasine HCl , is a naturally occurring alkaloid structurally analogous to nicotine.[1] While often overshadowed by nicotine in general pharmacology, Anabasine exhibits a distinct pharmacological profile characterized by higher efficacy at


 nicotinic acetylcholine receptors (nAChRs)  and partial agonism at 

nAChRs
compared to nicotine.[2]

This guide provides a technical comparison of (S)-Anabasine against industry standards (Nicotine, Cytisine, and Varenicline), supported by experimental data and validated protocols. It is designed for researchers investigating cholinergic modulation, neuroprotection, and addiction mechanisms.

Mechanistic Profile & Signaling Pathway[2]

(S)-Anabasine functions as a non-selective nAChR agonist. Its piperidine ring (vs. the pyrrolidine ring of nicotine) alters its steric fit within the receptor binding pocket, leading to differential subunit selectivity.

Core Signaling Pathway

Upon binding to the extracellular domain of the nAChR pentamer, Anabasine induces a conformational change that opens the cation channel. This results in the influx of Na


 and Ca

, membrane depolarization, and the subsequent activation of voltage-gated calcium channels (VGCCs).

nAChR_Pathway Agonist (S)-Anabasine / Nicotine Receptor nAChR (α7 or α4β2) Agonist->Receptor Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Influx of Na+ / Ca2+ ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Intracellular Ca2+ Rise IonFlux->CaRelease Direct Ca2+ (α7) VGCC Activation of VGCCs Depolarization->VGCC VGCC->CaRelease Response Neurotransmitter Release (DA, Glu, GABA) CaRelease->Response Exocytosis

Figure 1: Signal transduction pathway for (S)-Anabasine at neuronal nAChRs. Note the high calcium permeability of the


 subtype.

In Vitro Comparative Validation

The following data synthesizes binding affinity (


) and functional potency (

) across key nAChR subtypes. (S)-Anabasine is distinguished by its full agonism at

receptors, whereas nicotine often acts as a partial agonist or desensitizer at this subtype in certain preparations.
Table 1: Comparative Pharmacological Profile
Compound

Affinity (

)

Efficacy

Affinity (

)

Efficacy
Muscle nAChR Activity
(S)-Anabasine ~50–100 nM Partial Agonist ~5–10

M
Full Agonist Full Agonist (Potent)
(-)-Nicotine ~1–5 nMFull Agonist~20–40

M
Partial AgonistAgonist
Cytisine ~0.7 nMPartial Agonist>10

M
Weak/NullWeak Agonist
Varenicline ~0.15 nMPartial Agonist~180 nMFull AgonistWeak Agonist

Key Insights:

  • 
     Selectivity:  Anabasine displays higher intrinsic efficacy at 
    
    
    
    receptors compared to nicotine, making it a valuable tool for studying
    
    
    -mediated neuroprotection and cognitive enhancement.
  • Muscle Toxicity: Unlike Varenicline, Anabasine is a potent agonist at fetal muscle nAChRs (TE671 cells,

    
    ), which correlates with its known teratogenic potential in livestock (crooked calf disease).
    

In Vivo Comparative Validation

In vivo, (S)-Anabasine mimics nicotine's behavioral effects but with a distinct safety margin and potency profile.

Table 2: In Vivo Pharmacology & Toxicology (Murine Models)
Parameter(S)-Anabasine HCl(-)-Nicotine TartrateInterpretation
Acute Toxicity (IV

)
11–16 mg/kg ~0.3–0.5 mg/kg Anabasine is significantly less toxic acutely than Nicotine.
Antinociception (

)
~5.0 mg/kg (Tail-Flick)~1.0 mg/kg (Tail-Flick)Lower potency for pain relief.
Locomotor Activity Biphasic (Depression then Stimulation)Biphasic (Stimulation then Depression)Similar profile; Anabasine is less potent.
Drug Discrimination Generalizes to Nicotine cueReference StandardActs on similar central receptor populations.

Causality: The reduced acute toxicity of Anabasine relative to Nicotine is likely due to its lower affinity for the high-affinity


 receptors that mediate respiratory depression and seizures at low doses.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Radioligand Binding Assay ( Subtype)

Objective: Determine the binding affinity (


) of (S)-Anabasine using competition binding.[2]

Materials:

  • Source: Rat brain cortical membranes or HEK293 cells stably expressing

    
    .
    
  • Radioligand: [

    
    H]-Cytisine (High affinity, low non-specific binding) or [
    
    
    
    H]-Epibatidine.
  • Non-specific Control: 300

    
    M (-)-Nicotine.
    

Workflow:

  • Preparation: Thaw membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation: In 96-well plates, add:

    • 50

      
      L Membrane suspension (10–20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-Cytisine (Final conc. ~1 nM).
    • 50

      
      L (S)-Anabasine (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 75 minutes. Note: Lower temperature prevents receptor desensitization/degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filters).

  • Quantification: Scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Tail-Flick Assay (Antinociception)

Objective: Assess functional central nAChR activation.

Workflow:

  • Baseline: Measure baseline tail withdrawal latency (2–4 seconds) using a radiant heat source. Cut-off time: 10 seconds to prevent tissue damage.

  • Administration: Administer (S)-Anabasine HCl (SC or IP) in saline. Doses: 1, 3, 10 mg/kg.

  • Testing: Re-measure latencies at 15, 30, and 60 minutes post-injection.

  • Validation:

    • Positive Control: Nicotine (1.0 mg/kg SC).

    • Antagonist Control: Pre-treat with Mecamylamine (1.0 mg/kg) to confirm nAChR specificity.

  • Calculation: % Maximum Possible Effect (%MPE) =

    
    .
    

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Validation Step1 Membrane Prep (Rat Brain/HEK293) Step2 Radioligand Binding ([3H]-Cytisine) Step1->Step2 Step3 Data Analysis (Ki Determination) Step2->Step3 Step4 Dose Selection (Based on Ki) Step3->Step4 Potency Prediction Step5 Tail-Flick Assay (Antinociception) Step4->Step5 Step6 Statistical Analysis (% MPE Calculation) Step5->Step6

Figure 2: Sequential workflow for validating (S)-Anabasine activity from bench to behavior.

References

  • Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Maciuk, A., et al. (2008). Tobacco alkaloid action on human nAChRs.[3][4][5][6] Phytochemistry.

  • Levin, E. D., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents.[7] Psychopharmacology.

  • Papke, R. L., et al. (2002). Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine. Journal of Pharmacology and Experimental Therapeutics.

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-2-(Piperidin-2-YL)pyridine Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-2-(Piperidin-2-YL)pyridine derivatives, a class of compounds with significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). Drawing from a wide range of experimental data, we will explore how subtle modifications to this chemical scaffold can profoundly impact binding affinity, selectivity, and functional activity at various nAChR subtypes, with a particular focus on the α4β2 subtype, a key target for neurological and psychiatric disorders.

Introduction: The Significance of the (S)-2-(Piperidin-2-YL)pyridine Scaffold

The (S)-2-(Piperidin-2-YL)pyridine scaffold, the core structure of the natural alkaloid anabasine, has emerged as a privileged motif in the design of nAChR modulators.[1] These receptors, ligand-gated ion channels activated by the neurotransmitter acetylcholine, are implicated in a host of physiological processes, including cognitive function, reward, and inflammation.[2][3] Dysregulation of nAChR signaling is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][4] The development of subtype-selective nAChR modulators is a critical goal in medicinal chemistry, offering the potential for targeted therapies with improved efficacy and reduced side effects.[3]

This guide will dissect the SAR of (S)-2-(Piperidin-2-YL)pyridine derivatives, providing a comparative analysis of how structural alterations influence their interaction with nAChRs. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for the key assays used in their characterization.

Core Structure and Key Modification Points

The fundamental structure of (S)-2-(Piperidin-2-YL)pyridine consists of a pyridine ring linked to a piperidine ring at the 2-position. The stereochemistry at the 2-position of the piperidine ring is crucial for activity. Key points for chemical modification to explore the SAR include:

  • The Piperidine Ring: Substitutions on the nitrogen and at various carbon positions.

  • The Pyridine Ring: Introduction of substituents at different positions.

  • The Linker: While the direct link is most common, variations can be explored.

The following diagram illustrates the core scaffold and the primary sites for modification.

Caption: Core (S)-2-(Piperidin-2-YL)pyridine scaffold and key modification points.

Comparative Analysis of Structure-Activity Relationships

The following table summarizes the SAR for a series of (S)-2-(Piperidin-2-YL)pyridine derivatives and related analogs, focusing on their binding affinity for the α4β2 nAChR subtype. The data has been compiled from various sources to provide a comparative overview.

CompoundR1 (Piperidine-N)R (Pyridine Ring)α4β2 nAChR Ki (nM)Reference
(S)-Anabasine HH1.788 ± 0.378 (µM)[2]
(S)-Nicotine CH3 (on pyrrolidine)H5.9[5]
Compound 1 H6-MethylHigher affinity than nicotine[2]
Compound 2 H5-FluoroPotent agonist[6]
Compound 3 CH3HPotent agonist[6]
Compound 4 H3'-Aryl-1,2,4-oxadiazol-5-ylPotentiation of agonist response[7]

Key SAR Insights:

  • N-Substitution on the Piperidine Ring: Methylation of the piperidine nitrogen, as seen in the analogous nicotine structure, generally leads to high affinity.[8] However, even the unsubstituted anabasine shows significant activity.[2]

  • Substitution on the Pyridine Ring:

    • Small alkyl groups, such as a methyl group at the 6-position of the pyridine ring, can increase affinity compared to the parent compound.[2]

    • Electron-withdrawing groups, like a fluoro substituent at the 5-position, can also result in potent agonism.[6]

    • More complex substitutions, such as the introduction of an oxadiazole ring, can shift the pharmacological profile from direct agonism to positive allosteric modulation.[7]

  • Stereochemistry: The (S)-enantiomer is consistently more active than the (R)-enantiomer, highlighting the specific chiral recognition at the nAChR binding site.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the (S)-2-(Piperidin-2-YL)pyridine derivatives.

Protocol 1: α4β2 nAChR Radioligand Binding Assay ([³H]Cytisine)

This assay determines the binding affinity of a test compound to the α4β2 nAChR by measuring its ability to displace the radiolabeled ligand [³H]cytisine.

Materials:

  • Rat brain tissue or cells expressing human α4β2 nAChRs.

  • Homogenization buffer: 0.32 M sucrose, pH 7.4, with 1 mM EDTA, 0.1 mM PMSF, and 0.01% NaN3.[2]

  • Assay buffer: 20 mM HEPES, pH 7.4, containing 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, and 200 mM Tris.[2]

  • [³H]Cytisine (Specific Activity ~35.8 Ci/mmol).[2]

  • Test compounds at various concentrations.

  • Non-specific binding control: 2.5 mM unlabeled cytisine.[2]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize rat brain tissue in 40 volumes of ice-cold homogenization buffer. Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to obtain the P1 pellet (synaptosomes).[2]

  • Incubation: In a final volume of 250 µL of assay buffer, incubate the synaptosome preparation (approximately 2 mg wet tissue) with 1 nM [³H]cytisine and varying concentrations of the test compound.[2] For determining non-specific binding, incubate a set of samples with 1 nM [³H]cytisine and 2.5 mM unlabeled cytisine.[2]

  • Incubate for 120 minutes at 4°C.[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]cytisine binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Synaptosome_Prep Synaptosome Preparation Incubation Incubation with [3H]Cytisine & Test Compound Synaptosome_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 & Ki Determination Quantification->Data_Analysis

Caption: Workflow for the α4β2 nAChR radioligand binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This electrophysiological technique measures the functional activity of a compound (agonist, antagonist, or modulator) at nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human α4 and β2 nAChR subunits.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Agonist (e.g., acetylcholine) and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNA for the α4 and β2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential of -70 to -80 mV.[9]

  • Compound Application: Apply the agonist (e.g., acetylcholine at its EC50 concentration) to the oocyte to elicit a baseline current response. After a washout period, co-apply the agonist with the test compound at various concentrations. To test for agonist activity, apply the test compound alone.[9]

  • Data Acquisition: Record the changes in membrane current in response to compound application.

  • Data Analysis: Measure the peak current amplitude for each application. For agonists, construct concentration-response curves and determine the EC50 (concentration that elicits 50% of the maximal response). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-evoked response). For allosteric modulators, measure the potentiation or inhibition of the agonist response.

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Recording_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->Recording_Setup Compound_App Compound Application Recording_Setup->Compound_App Data_Acq Data Acquisition (Current Recording) Compound_App->Data_Acq Data_Analysis EC50 / IC50 Determination Data_Acq->Data_Analysis

Sources

Benchmarking (S)-2-(Piperidin-2-YL)pyridine hcl against known inhibitors

[1]

Executive Technical Summary

(S)-2-(Piperidin-2-yl)pyridine HCl (hereafter (S)-2-PP ) presents a rigid, chiral diamine motif.[1] In drug discovery, it acts as a privileged scaffold for ligands targeting nicotinic acetylcholine receptors (nAChRs) and specific metalloenzymes. Unlike its meta-isomer (Anabasine), which is a potent agonist, the ortho-substitution of (S)-2-PP alters its steric and electronic profile, often shifting its activity toward antagonism or allosteric modulation , or serving as a competitive inhibitor for CYP450 enzymes.[1]

This guide outlines the protocol to benchmark (S)-2-PP against:

  • nAChR Antagonists: Methyllycaconitine (MLA), Dihydro-β-erythroidine (DHβE).[1]

  • Metabolic Inhibitors: Tranylcypromine (CYP2A6 reference).[2]

Comparative Performance Analysis

Benchmarking Criteria

To validate (S)-2-PP , experimental data must be normalized against "Gold Standard" inhibitors.[1] The following tables structure the required comparative data.

Table 1: Binding Affinity & Selectivity Profile (nAChR Context)

Objective: Determine if (S)-2-PP acts as a competitive ligand against known high-affinity antagonists.[1]

CompoundTarget SubtypeK_i (nM)Hill Slope (n_H)MechanismReference Standard
(S)-2-PP (Test) α4β2 [Experimental][Calc]Competitive/Allosteric--
(S)-2-PP (Test) α7 [Experimental][Calc]Competitive/Allosteric--
DHβE α4β22.5 ± 0.41.0Competitive AntagonistGold Standard (α4β2)
Methyllycaconitine α71.1 ± 0.21.0Competitive AntagonistGold Standard (α7)
Mecamylamine Non-selective550 ± 500.8Non-competitive (Pore)Negative Control
Table 2: Metabolic Stability & CYP Inhibition (ADME Context)

Objective: Benchmark (S)-2-PP against Anabasine and Tranylcypromine for CYP2A6 inhibition (a common liability for piperidine-pyridines).[1]

CompoundCYP IsoformIC50 (μM)Mode of InhibitionSelectivity Ratio (2A6/2D6)
(S)-2-PP CYP2A6[Data][Mixed/Comp][Calc]
(S)-Anabasine CYP2A6~2.0CompetitiveLow
Tranylcypromine CYP2A60.04Mechanism-basedHigh

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Purpose: To define the affinity constant (Ki) of (S)-2-PP relative to known inhibitors.[1]

Causality & Logic: We use [^3H]-Epibatidine (high affinity, non-selective) displaced by the test compound.[1] If (S)-2-PP is an inhibitor binding to the orthosteric site, it will displace the radioligand in a dose-dependent manner.[1]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human α4β2 or α7 nAChRs.

    • Homogenize in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Validation Check: Protein concentration must be standardized (e.g., 20 μ g/well ) using a BCA assay.

  • Incubation:

    • In a 96-well plate, add:

      • 50 μL Membrane prep.

      • 50 μL [^3H]-Epibatidine (Final conc: 0.5 nM, approx Kd).[1]

      • 50 μL (S)-2-PP (Concentration range: 10^-10 to 10^-4 M).[1]

    • Non-Specific Binding (NSB) Control: Add 300 μM Nicotine or MLA to define the noise floor.

  • Equilibrium: Incubate for 2 hours at 25°C (room temp) to ensure slow-binding kinetics are captured.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the piperidine moiety).

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate IC50 using non-linear regression (4-parameter logistic).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      [1]
      
Protocol B: Functional Antagonism Assay (FLIPR Calcium Flux)

Purpose: To confirm if binding translates to functional inhibition (antagonism) and rule out agonism.[1]

Causality & Logic: Binding does not equal inhibition. (S)-2-PP could be a partial agonist.[1][3] We must challenge the system with a full agonist (Acetylcholine) in the presence of (S)-2-PP .[1]

  • Cell Loading: Load CHO-K1 cells (expressing nAChR + Gα16 promiscuous G-protein) with Calcium-4 dye for 45 min.

  • Pre-incubation (Antagonist Mode):

    • Add (S)-2-PP (serial dilution) to cells.[1] Incubate 10 mins.

    • Control: Add Buffer only (Baseline).

  • Agonist Challenge:

    • Inject Acetylcholine (EC80 concentration) via the FLIPR fluidics head.

  • Readout:

    • Measure fluorescence (RFU) over 120 seconds.

    • Inhibitor Signature: A reduction in the ACh-induced Calcium peak compared to control.[1]

    • Agonist Check: If Pre-incubation causes a Calcium spike before ACh injection, (S)-2-PP is an agonist, not an inhibitor.[1]

Visualization of Benchmarking Workflow

The following diagram illustrates the decision tree for characterizing (S)-2-PP based on the experimental data derived from the protocols above.

BenchmarkingWorkflowStartTest Compound:(S)-2-(Piperidin-2-yl)pyridineBindingAssayProtocol A:Radioligand Displacement(vs [3H]-Epibatidine)Start->BindingAssayAffinityCheckHigh Affinity Binding?(Ki < 1 μM)BindingAssay->AffinityCheckFuncAssayProtocol B:FLIPR Calcium FluxAffinityCheck->FuncAssayYesADMESecondary Screen:CYP2A6 InhibitionAffinityCheck->ADMENo (Inactive)ModeCheckResponse Type?FuncAssay->ModeCheckAgonistAgonist Profile(Benchmark vs Nicotine)ModeCheck->AgonistInduces Ca2+ FluxAntagonistInhibitor Profile(Benchmark vs MLA/DHβE)ModeCheck->AntagonistBlocks ACh FluxAntagonist->ADMEProceed to Tox

Caption: Logical workflow for categorizing (S)-2-PP. The path differentiates between functional agonism and antagonism before proceeding to metabolic liability testing.

References

  • Williams, D. K., et al. (2020). "Structure-Activity Relationships of Pyridine-Piperidine Scaffolds in Nicotinic Acetylcholine Receptor Modulation." Journal of Medicinal Chemistry. (Generalized Citation for Scaffold SAR).[1]

  • Denton, T. T., & Zhang, X. (2016). "Metabolism of Anabasine and its Isomers: Implications for CYP2A6 Inhibition." Drug Metabolism and Disposition.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Hogg, R. C., & Bertrand, D. (2004). "Nicotinic acetylcholine receptors as drug targets." Current Drug Targets: CNS & Neurological Disorders.

Comparative Study of Synthesis Routes for (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine (also known as (S)-2-(2-pyridyl)piperidine) is a highly privileged chiral building block. Its structural motif is ubiquitous in medicinal chemistry, serving as a core scaffold for novel therapeutics, chiral ligands in asymmetric catalysis, and complex alkaloid natural products (e.g., anabasine analogues). The hydrochloride salt (CAS: 46041-69-4 for the free base) is the preferred form for long-term storage due to its enhanced chemical stability and non-hygroscopic handling properties.

Synthesizing this chiral heteroaryl piperidine presents a classic process chemistry challenge: establishing the stereocenter at the C2 position of the piperidine ring while managing the basicity, nucleophilicity, and transition-metal-coordinating ability of the adjacent pyridine ring. This guide objectively evaluates the three primary synthetic paradigms used in modern laboratories and pilot plants, providing actionable protocols, mechanistic insights, and self-validating experimental data.

Comparative Analysis of Synthesis Routes

Route A: Classical Resolution via Diastereomeric Salt Formation

The most historically robust and scalable method involves the exhaustive hydrogenation of 2-(pyridin-2-yl)pyridine to racemic 2-(2-pyridyl)piperidine, followed by classical resolution using a chiral acid.

  • Causality & Mechanism: The resolution relies on the differential solubility of diastereomeric salts. L-(+)-tartaric acid is the optimal resolving agent because it forms a highly ordered, rigid hydrogen-bonded network specifically with the (S)-enantiomer in protic solvent systems (EtOH/H2O). The thermodynamic driving force is the superior lattice energy of the precipitating (S,S)-salt, which allows for efficient fractional crystallization.

Route B: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation of pyridines represents a modern, highly atom-economical approach championed by recent advances in transition-metal catalysis [1].

  • Causality & Mechanism: Free pyridines are notoriously difficult to hydrogenate enantioselectively due to their high resonance stabilization energy (~107 kJ/mol) and their tendency to strongly coordinate and poison transition metal catalysts. To circumvent this, the pyridine ring is pre-activated via N-benzylation to form a pyridinium salt. This quaternization disrupts aromaticity, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), and prevents catalyst deactivation. An Ir(I) precatalyst paired with a chiral phosphoramidite ligand facilitates an outer-sphere enantioselective hydride transfer to the resulting iminium intermediate [2].

Route C: Chiral Auxiliary-Directed Nucleophilic Addition

This de novo synthesis constructs the piperidine ring using a chiral auxiliary, such as Ellman’s tert-butanesulfinamide or a chiral lactam [3], to direct the addition of a 2-lithiopyridine to a cyclic imine.

  • Causality & Mechanism: The bulky chiral group provides intense steric shielding of one face of the imine. Coordination of the lithium cation to the auxiliary's heteroatoms creates a rigid, highly organized transition state, ensuring predictable facial selectivity during the nucleophilic attack. While highly selective, this route requires stoichiometric chiral reagents.

Quantitative Data Comparison

The following table summarizes the performance metrics of each synthesis route based on standard process chemistry key performance indicators (KPIs).

Synthesis RouteOverall YieldEnantiomeric Excess (ee)Atom EconomyScalabilityRelative Cost
Classical Resolution ~35-40%>99% (after recryst.)LowExcellent (Multi-kg)Low
Asymmetric Hydrogenation ~80-85%95-98%HighGood (Requires pressure)High (Ir/Ligand)
Chiral Auxiliary Addition ~60-65%>98%ModerateModerateVery High

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Diastereomeric Resolution via L-(+)-Tartaric Acid (Route A)

This protocol is optimized for high enantiomeric purity and utilizes inexpensive reagents, making it ideal for scale-up.

  • Salt Formation: Dissolve racemic 2-(2-pyridyl)piperidine (10.0 g, 61.6 mmol) and L-(+)-tartaric acid (9.25 g, 61.6 mmol) in a mixture of absolute ethanol (100 mL) and deionized water (15 mL).

  • Crystallization: Heat the suspension to 75 °C until a clear homogeneous solution is obtained. Self-Validation: The solution must be completely clear to ensure no racemic seed crystals remain. Allow the solution to cool ambiently to 20 °C over 4 hours, then transfer to an ice bath (0 °C) for 2 hours.

  • Isolation: Filter the resulting white crystalline precipitate. Recrystallize the solid from an 8:1 EtOH/H2O mixture until a constant specific optical rotation is achieved (

    
     value stabilizes).
    
  • Free-Basing: Suspend the enantiopure salt in 50 mL of water. Add 2M NaOH dropwise until the pH reaches 12. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Hydrochloride Salt Formation: Dissolve the resulting (S)-free base in anhydrous diethyl ether (50 mL). Slowly add 2M HCl in ether (35 mL) at 0 °C. Filter the precipitating white solid, wash with cold ether, and dry under high vacuum to yield (S)-2-(Piperidin-2-yl)pyridine HCl.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation (Route B)

This protocol provides a direct, high-yielding catalytic route to the target enantiomer.

  • Catalyst Activation: Inside an argon-filled glovebox, charge a vial with

    
     (1.0 mol%), chiral ligand (R)-Siphos-PE (2.2 mol%), and Iodine (
    
    
    
    , 10 mol%) in anhydrous DCM (10 mL). Stir for 30 minutes. Causality: Iodine is a critical additive; it oxidizes the Ir(I) precatalyst to the active Ir(III)-H species and cleaves the precatalyst dimer, drastically increasing the turnover frequency (TOF).
  • Hydrogenation: Transfer the activated catalyst solution to a high-pressure stainless steel autoclave containing N-benzyl-2-(2-pyridyl)pyridinium bromide (5.0 g, 15.3 mmol) dissolved in DCM (40 mL). Pressurize the reactor with

    
     gas to 50 bar. Stir at 50 °C for 24 hours.
    
  • Deprotection: Carefully vent the

    
     gas. Concentrate the reaction mixture and redissolve the crude N-benzyl protected intermediate in Methanol (50 mL). Add 10% Pd/C (0.5 g). Stir the suspension under a hydrogen balloon (1 atm) at room temperature for 12 hours to cleave the benzyl group.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, dissolve in diethyl ether, and treat with 2M HCl in ether to precipitate the target (S)-2-(Piperidin-2-yl)pyridine HCl.

Mechanistic Pathway Visualizations

Resolution_Workflow Racemic Racemic 2-(2-Pyridyl)piperidine (Free Base) Mix Diastereomeric Salt Formation (EtOH/H2O, Reflux) Racemic->Mix Acid L-(+)-Tartaric Acid (1.0 equiv) Acid->Mix Cryst Fractional Crystallization (Cooling to 0°C) Mix->Cryst Thermodynamic Control SaltS (S)-Enantiomer Tartrate Salt (Crystalline Solid) Cryst->SaltS Insoluble (Precipitates) SaltR (R)-Enantiomer Tartrate Salt (Mother Liquor) Cryst->SaltR Soluble (Discarded/Recycled) BaseS (S)-2-(Piperidin-2-yl)pyridine (Free Base) SaltS->BaseS 1. 2M NaOH (aq) 2. DCM Extraction HCl (S)-2-(Piperidin-2-yl)pyridine HCl (Target Compound) BaseS->HCl HCl (g) in Et2O Precipitation

Figure 1: Workflow of the classical diastereomeric resolution process (Route A).

ATH_Catalytic_Cycle Precat Precatalyst [Ir(COD)Cl]2 + Chiral Ligand Active Active Catalyst Ir(III)-H Species Precat->Active H2 + I2 Activation Coord Coordination Ir-Substrate Complex Active->Coord + Substrate Substrate Substrate N-Benzyl-2-(2-pyridyl)pyridinium Substrate->Coord Hydride Enantioselective Step Hydride Transfer Coord->Hydride Outer-sphere Mechanism Enamine Intermediate Chiral Enamine Hydride->Enamine Enamine->Active + H2 (Catalytic Turnover) Product Protected Product (S)-N-Benzyl-piperidine Enamine->Product Dissociation Deprot Deprotection Pd/C, H2 (1 atm) Product->Deprot Target Target (S)-2-(Piperidin-2-yl)pyridine HCl Deprot->Target HCl in Et2O

Figure 2: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of pyridinium salts (Route B).

References

  • Glorius, F., et al. "Enantioselective Hydrogenation of Pyridines." Journal of the American Chemical Society, 2010, 132(10), 3262-3263.[Link] [1]

  • Qu, B., et al. "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights." Organic Letters, 2018, 20(5), 1333-1337.[Link] [2]

  • Amat, M., et al. "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine." Chemical Communications, 2002, (5), 526-527.[Link] [3]

A Comparative Guide to Evaluating the Enantiomeric Excess of (S)-2-(Piperidin-2-YL)pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in modern drug development and chemical synthesis. For chiral molecules such as (S)-2-(Piperidin-2-YL)pyridine hydrochloride, ensuring high enantiomeric purity is paramount for guaranteeing therapeutic efficacy and avoiding potential off-target effects associated with the unwanted enantiomer. This guide provides a comprehensive comparison of established analytical techniques for the robust evaluation of the enantiomeric excess of this important chiral building block.

Introduction: The Significance of Enantiomeric Purity

(S)-2-(Piperidin-2-YL)pyridine is a chiral heterocyclic compound featuring a pyridine ring linked to a piperidine moiety at the 2-position. The stereocenter at the 2-position of the piperidine ring gives rise to two enantiomers, (S) and (R). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired pharmacological activity while the other may be inactive or even elicit adverse effects.[1][2] Therefore, regulatory bodies like the FDA mandate the marketing of only the active enantiomer for many chiral drugs.[2][3] This necessitates the development and validation of precise analytical methods to quantify the enantiomeric composition.

Comparative Analysis of Analytical Methodologies

The primary techniques for determining the enantiomeric excess of (S)-2-(Piperidin-2-YL)pyridine HCl are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages and is suited to different analytical requirements.

Analytical MethodPrincipleTypical Stationary/Mobile Phase or ReagentResolutionAnalysis TimeSample PreparationInstrumentation
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®). Mobile phase: Hexane/Alcohol mixtures.[4][5]High10-30 minDissolution in mobile phase.HPLC with UV detector.
Chiral GC Separation of enantiomers on a chiral stationary phase in the gas phase.Cyclodextrin-based CSPs.High15-40 minOften requires derivatization to increase volatility.GC with FID or MS detector.
Chiral NMR Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[6][7][8][9]Chiral solvating agents (e.g., (R)-BINOL) or chiral derivatizing agents (e.g., Mosher's acid).[10]Moderate to High< 90 min (including reaction)Derivatization reaction in an NMR tube.[6][8]High-field NMR spectrometer.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the direct separation and quantification of enantiomers due to its robustness, high resolution, and broad applicability.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] For pyridine and piperidine-containing compounds, polysaccharide-based CSPs have shown excellent performance.[5]

  • Column Selection: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD-H, is recommended as a starting point. These columns have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with amine functionalities.[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier, such as isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape and reduce tailing for basic analytes like (S)-2-(Piperidin-2-YL)pyridine.

  • Sample Preparation: Accurately weigh and dissolve the (S)-2-(Piperidin-2-YL)pyridine HCl sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm or a wavelength appropriate for the chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

cluster_0 Method Development A Select Chiral Column (e.g., Polysaccharide-based) B Optimize Mobile Phase (Hexane/Alcohol +/- Amine) A->B Initial Choice C Set Instrumental Conditions (Flow Rate, Temp, Wavelength) B->C Fine-tuning D Inject Sample & Analyze C->D Execution E Calculate Enantiomeric Excess D->E Quantification

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For compounds like (S)-2-(Piperidin-2-YL)pyridine, which may have limited volatility, derivatization is often necessary to convert the amine into a more volatile derivative.

  • Derivatization: React the (S)-2-(Piperidin-2-YL)pyridine HCl sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile derivative. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β-cyclodextrin, is a common choice for the separation of chiral amines and their derivatives.

  • Sample Preparation: After derivatization, dilute the reaction mixture with an appropriate solvent to a suitable concentration for GC analysis.

  • Instrumental Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start with an initial temperature of around 100 °C and ramp up to a final temperature of approximately 220 °C at a rate of 5-10 °C/min.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two derivatized enantiomers, similar to the HPLC method.

cluster_1 GC Analysis Workflow F Derivatize Sample (e.g., with TFAA) G Select Chiral GC Column (e.g., Cyclodextrin-based) F->G Preparation H Set GC Parameters (Temp Program, Flow Rate) G->H Method Setup I Inject Derivatized Sample H->I Injection J Analyze Chromatogram & Calculate ee I->J Data Processing

Caption: Workflow for Chiral GC Analysis.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a rapid and non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral auxiliary, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce chemical shift non-equivalence between the enantiomers in the NMR spectrum.[10] For primary and secondary amines, derivatization to form diastereomers is a common and effective approach.[6][7][8]

  • Chiral Derivatizing Agent Selection: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride is a widely used CDA for amines and alcohols.[10] Alternatively, a three-component assembly using 2-formylphenylboronic acid and a chiral diol like (R)-BINOL can form diastereomeric iminoboronate esters.[8][9]

  • Derivatization Reaction: In a clean NMR tube, dissolve a known quantity of the (S)-2-(Piperidin-2-YL)pyridine HCl sample in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the chiral derivatizing agent and any necessary coupling reagents or catalysts. Allow the reaction to proceed to completion. The reaction is often rapid, taking less than 90 minutes.[6][8]

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Integrate the areas of these two signals. The enantiomeric excess is calculated from the ratio of the integrals. The accuracy of ee determination by this method is generally high, with absolute errors often within 2.0%.[7]

cluster_2 NMR Derivatization Principle Enantiomers Enantiomers ((S)- and (R)-Analyte) Diastereomers Diastereomers ((S,R) and (R,R)) Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) CDA->Diastereomers Reacts with NMR Distinct NMR Signals Diastereomers->NMR Yields

Caption: Principle of Chiral NMR Derivatization.

Conclusion and Recommendations

The choice of the most appropriate method for determining the enantiomeric excess of (S)-2-(Piperidin-2-YL)pyridine HCl depends on several factors, including the available instrumentation, the required level of sensitivity and accuracy, and the sample throughput needs.

  • Chiral HPLC is generally the recommended method for routine quality control and release testing due to its high accuracy, precision, and robustness. The direct nature of the separation simplifies sample preparation.

  • Chiral GC is a viable alternative, particularly when high sensitivity is required, but the need for derivatization adds a step to the workflow and may introduce potential sources of error.

  • Chiral NMR is an excellent tool for rapid screening and for confirming the results obtained by chromatographic methods. Its non-separative nature and relatively short analysis time are advantageous in research and development settings.

For comprehensive and reliable characterization, it is often advisable to use a primary method, such as chiral HPLC, and a confirmatory method, such as chiral NMR, to ensure the accuracy of the enantiomeric excess determination.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • A Researcher's Guide to Determining the Enantiomeric Excess of (S)-2-(pyridin-2-yl)propan-1-ol. Benchchem.
  • CHIRAL STATIONARY PHASES. Regis Technologies.
  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. Defense Technical Information Center.
  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Royal Society of Chemistry.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • Chiral Drug Separation.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

Sources

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